Levodropropizine-d8

Catalog No.
S12892817
CAS No.
M.F
C13H20N2O2
M. Wt
244.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levodropropizine-d8

Product Name

Levodropropizine-d8

IUPAC Name

(2S)-3-(2,2,3,3,5,5,6,6-octadeuterio-4-phenylpiperazin-1-yl)propane-1,2-diol

Molecular Formula

C13H20N2O2

Molecular Weight

244.36 g/mol

InChI

InChI=1S/C13H20N2O2/c16-11-13(17)10-14-6-8-15(9-7-14)12-4-2-1-3-5-12/h1-5,13,16-17H,6-11H2/t13-/m0/s1/i6D2,7D2,8D2,9D2

InChI Key

PTVWPYVOOKLBCG-HFCMWMFGSA-N

SMILES

Array

Canonical SMILES

C1CN(CCN1CC(CO)O)C2=CC=CC=C2

Isomeric SMILES

[2H]C1(C(N(C(C(N1C[C@@H](CO)O)([2H])[2H])([2H])[2H])C2=CC=CC=C2)([2H])[2H])[2H]

Levodropropizine and Levodropropizine-d8 Properties

Author: Smolecule Technical Support Team. Date: February 2026

Levodropropizine is a non-opioid, peripherally acting antitussive (cough suppressant) agent. The deuterated form, Levodropropizine-d8, is a stable isotope-labeled version where eight hydrogen atoms are replaced with deuterium [1].

The table below summarizes and compares their core properties:

Property Levodropropizine This compound
Role/Use Therapeutic: symptomatic treatment of non-productive cough [2] [3] [4] Research: Tracer for quantitative analysis (NMR, GC-MS, LC-MS); internal standard [1]
Mechanism of Action Peripheral inhibition of vagal C-fiber activation; modulation of sensory neuropeptide release in airways [2] [5] [3] Assumed to be analogous to Levodropropizine (as a labeled analog) [1]
Primary Target Airway sensory nerves; exhibits affinity for H1-histamine receptors [5] [3] -
Molecular Formula C₁₃H₂₀N₂O₂ [5] C₁₃H₁₂D₈N₂O₂ [1]
Molecular Weight 236.31 g/mol [5] 244.36 g/mol [1]
CAS Number 99291-25-5 [5] Information missing
Synonyms (S)-(-)-Dropropizine, DF-526 [5] (S)-(-)-Dropropizine-d8 [1]
Bioavailability >75% (oral) [4] -
Half-Life 1-2 hours [4] -
Key Metabolites Conjugated levodropropizine, p-hydroxy-levodropropizine (free and conjugated) [4] -

Deuteration in Drug Discovery

Deuterium substitution is a strategy to create bioisosteres by replacing hydrogen with its heavy, stable isotope, deuterium [6]. This subtle change significantly alters a drug's pharmacokinetic profile.

The diagram below illustrates the concept and potential benefits of deuteration:

cluster_mechanism Deuteration Mechanism cluster_outcomes Potential Outcomes Deuterium Deuterium ParentDrug Parent Drug (Levodropropizine) DeuteratedAnalog Deuterated Analog (this compound) ParentDrug->DeuteratedAnalog Deuterium Switch SlowerMetabolism Slower Metabolism DeuteratedAnalog->SlowerMetabolism C_H_Bond C-H Bond C_D_Bond C-D Bond C_H_Bond->C_D_Bond H → D DKIE Deuterium Kinetic Isotope Effect (DKIE) C_D_Bond->DKIE Leads to ImprovedPK Improved PK/PD Profile SlowerMetabolism->ImprovedPK ReducedTox Reduced Toxicity SlowerMetabolism->ReducedTox

Deuteration introduces a Deuterium Kinetic Isotope Effect (DKIE), leading to a slower breakdown of the C-D bond and potential improvements in the drug's profile [6].

Clinical and Preclinical Evidence for Levodropropizine

While specific clinical trial data for the deuterated form is limited in the search results, the non-deuterated Levodropropizine has a robust profile.

Efficacy Against Centrally-Acting Antitussives A meta-analysis of seven clinical studies showed Levodropropizine was significantly more effective at reducing cough frequency and severity than central suppressants like dextromethorphan and codeine [2] [3]. It also significantly reduced night awakenings due to cough [3].

Improved Safety and Tolerability Profile

  • Fewer CNS Side Effects: Levodropropizine causes significantly less daytime drowsiness than its racemate (dropropizine) and other central antitussives [3] [4].
  • Wider Safety Margin: Unlike codeine, it doesn't carry a risk of fatal respiratory depression in children, making it a safer option for pediatric use [4].

Experimental & Research Applications

Primary Use of this compound this compound is explicitly marked "For research use only" and is not for sale to patients [1]. Its primary application is as a stable isotope-labeled tracer or internal standard for quantitative analysis using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry), GC-MS (Gas Chromatography-Mass Spectrometry), and NMR (Nuclear Magnetic Resonance) [1]. Using a deuterated internal standard like this compound improves the accuracy and reliability of mass spectrometry assays by correcting for variations during sample preparation and analysis.

Suggested Workflow for Quantitative Analysis The following diagram outlines a general experimental protocol for quantifying levodropropizine using its deuterated analog:

Step1 1. Sample Preparation Step2 2. Spiking with Internal Standard (this compound) Step1->Step2 Step3 3. Extraction & Purification Step2->Step3 Step4 4. Instrumental Analysis (LC-MS/GC-MS) Step3->Step4 Step5 5. Data Processing & Quantification Step4->Step5

This workflow involves preparing biological samples, adding a known amount of this compound, processing the samples, and analyzing them. The known concentration of the -d8 analog allows for precise calculation of the non-deuterated drug's concentration [1].

Conclusion

This compound is a crucial research tool for accurately measuring the parent drug in biological samples. The non-deuterated Levodropropizine is a well-established, effective, and safe antitussive with a proven peripheral mechanism. While the search results confirm that deuteration is a established strategy to improve drug profiles [6], specific public data on the pharmacokinetic advantages or clinical development status of this compound as a therapeutic candidate is not available.

References

deuterium labeled antitussive mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism and Experimental Data

Dextromethorphan (DM) is rapidly metabolized by the liver enzyme CYP2D6 into dextrorphan (DX), which is associated with psychotomimetic side effects and reduces the bioavailability of the parent drug [1] [2]. Deuteration aims to block this pathway.

The following diagram illustrates the primary metabolic pathway of dextromethorphan and how deuteration alters it.

G DM Dextromethorphan (DM) DX Dextrorphan (DX) (Potent NMDA antagonist, Psychotomimetic risk) DM->DX CYP2D6 Metabolism deDM Deuterated DM (deDM) Slowed Metabolism Slowed Metabolism deDM->Slowed Metabolism CYP2D6 Slowed Cleavage Higher DM Exposure Higher DM Exposure Slowed Metabolism->Higher DM Exposure Result Improved Efficacy/Safety Improved Efficacy/Safety Higher DM Exposure->Improved Efficacy/Safety

Diagram 1: Deuteration slows the metabolic conversion of dextromethorphan to dextrorphan, leading to increased parent drug exposure.

Experimental data from preclinical studies confirms this mechanism, as shown in the table below.

Study Type Key Finding Implication/Interpretation
In Vitro Metabolic Stability (Human Liver Microsomes) [2] Deuterated dextromethorphan (deDM) showed twice the metabolic stability compared to non-deuterated DM. Deuteration successfully reduces the intrinsic clearance of the drug in a human-relevant system.
In Vivo Pharmacokinetics (Mouse) [2] Co-administration of deDM with bupropion increased deDM systemic exposure by 2.4 times. Bupropion (a CYP2D6 inhibitor) synergizes with deuteration, further blocking metabolism and boosting drug levels.
Receptor Binding [2] deDM maintained equivalent in vitro activity to non-deuterated DM at target receptors (NMDA, SERT). Deuteration did not alter the inherent pharmacological activity of the molecule, only its metabolism.
In Vivo Efficacy (Mouse Behavioral Despair Models) [1] [2] d6-DM and deDM combination therapies showed dose-dependent antidepressant-like effects. Improved metabolic stability translates to enhanced efficacy in animal models relevant to central nervous system disorders.

Detailed Experimental Protocols

To evaluate deuterated drugs, researchers use standardized experimental protocols. The workflow for these assessments is summarized in the diagram below.

G cluster_1 In Vitro Binding Assays cluster_2 In Vitro Metabolic Stability cluster_3 In Vivo PK Studies cluster_4 In Vivo Efficacy Models Start Start In Vitro Binding Assays In Vitro Binding Assays Start->In Vitro Binding Assays End End In Vitro Metabolic Stability In Vitro Metabolic Stability In Vitro Binding Assays->In Vitro Metabolic Stability In Vivo PK Studies In Vivo PK Studies In Vitro Metabolic Stability->In Vivo PK Studies In Vivo Efficacy Models In Vivo Efficacy Models In Vivo PK Studies->In Vivo Efficacy Models In Vivo Efficacy Models->End a1 Radioligand Competition Binding (e.g., vs. ³H-MK-801 for NMDAR) a2 Determine Ki (Binding Affinity) for target receptors (NMDAR, SERT, etc.) a1->a2 b1 Incubation with Human/Rat Liver Microsomes b2 Sample at Time Points (LC-MS/MS Analysis) b1->b2 b3 Calculate Half-life (t₁/₂) and Intrinsic Clearance (CLint) b2->b3 c1 Administer Compound to Animals (Oral or Intravenous Dosing) c2 Serial Blood Collection & Plasma Analysis c1->c2 c3 Calculate PK parameters: AUC, Cmax, t₁/₂, CL c2->c3 d1 Animal Models of Disease (e.g., Forced Swim Test, Tail Suspension Test) d2 Administer Test Compound + Positive/Negative Controls d1->d2 d3 Quantify Behavioral Readout (e.g., Immobility Time) d2->d3

Diagram 2: Key experimental workflow for evaluating deuterated drugs, from initial binding to in vivo efficacy.

In Vitro Metabolic Stability Assay [2]
  • Objective: To measure the intrinsic metabolic stability of a deuterated drug compared to its non-deuterated counterpart.
  • Protocol:
    • Incubation: The compound (e.g., deDM or DM) is incubated at 37°C with pooled human liver microsomes in a buffer containing necessary cofactors like NADPH.
    • Sampling: Aliquots are taken at predetermined time points (e.g., 0, 5, 15, 30, 60 minutes).
    • Reaction Termination: The reaction is stopped by adding an organic solvent like acetonitrile.
    • Analysis: The concentration of the parent compound remaining at each time point is quantified using sensitive analytical methods like LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry).
    • Data Calculation: The half-life (t₁/₂) and intrinsic clearance (CLint) of the compound are calculated from the disappearance curve of the parent drug.
In Vivo Pharmacokinetic Study [2] [3]
  • Objective: To determine the pharmacokinetic profile of the deuterated drug in a living organism.
  • Protocol:
    • Animal Dosing: Groups of animals (e.g., mice or rats) are administered a single dose of the test compound, either intravenously (IV) or orally (PO).
    • Blood Collection: Serial blood samples are collected from the animals over a period covering several expected half-lives.
    • Plasma Processing: Blood samples are centrifuged to obtain plasma.
    • Bioanalysis: Plasma samples are analyzed using LC-MS/MS to determine the concentration of the drug (and sometimes its major metabolites) over time.
    • PK Analysis: Non-compartmental analysis is performed on the concentration-time data to calculate key parameters, including AUC (Area Under the Curve, representing total exposure), Cmax (maximum concentration), t₁/₂ (elimination half-life), and CL (clearance).

Considerations and Challenges

While promising, the deuteration strategy is not without challenges and nuanced outcomes.

  • Metabolic Switches: A significant risk is that blocking a primary metabolic pathway can shunt metabolism to alternative, sometimes undesirable, pathways. A study on deuterated doxophylline found that deuteration did not improve pharmacokinetic parameters but instead caused a "multidirectional metabolic switch," altering the metabolite profile and potentially the drug's effects [3]. This underscores that outcomes can be unpredictable.
  • System-Dependent Effects: The success of deuteration is highly dependent on the biology of the clearance pathway. For instance, deuteration may have minimal effect if drug clearance is not rate-limited by C-H bond cleavage (e.g., if clearance is primarily by renal excretion or flow-limited hepatic extraction) [4].
  • Beyond Antitussives: The proven concept with deuterated dextromethorphan has paved the way for its application in other therapeutic areas. Deucravacitinib, an FDA-approved treatment for psoriasis, is a novel deuterated drug where deuteration prevents the formation of a non-selective metabolite, thereby preserving drug specificity and improving its safety profile [5].

The application of deuterium labeling represents a sophisticated medicinal chemistry strategy to optimize existing drugs. The evidence suggests that for dextromethorphan, this approach successfully enhances metabolic stability and shows promise in preclinical development for new indications like depression.

References

Levodropropizine: Key Pharmacokinetic Parameters

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates quantitative data from clinical studies on levodropopizine's behavior in the body [1] [2] [3].

Parameter Value/Range Note / Reference
Bioavailability ~75% [3] - 106.3%* [4] *Relative bioavailability of a sustained-release vs. immediate-release formulation in dogs.
Tmax (Time to Cmax) 0.25 - 2 hours [3] Rapid absorption.
Elimination Half-life (T1/2) ~2.3 hours [1] [3] Rapid elimination.
Dose Proportionality Linear between 30-90 mg [3]

| Key Covariates | - Body Surface Area (BSA): Negative correlation with plasma exposure [1] [2] [3].

  • Eosinophil Level: Positive correlation with plasma exposure [1] [3]. | Identified as sources of inter-individual variability. |

A Proposed Workflow for a Stable Isotope Study

While a direct protocol for levodropropizine was not found, the general workflow for using stable isotopes in pharmacokinetic studies is well-established. The following diagram illustrates how you could structure such a study, integrating the specific parameters of levodropropizine.

Stable Isotope Selection Stable Isotope Selection 13C or Deuterium (D8) Label 13C or Deuterium (D8) Label Stable Isotope Selection->13C or Deuterium (D8) Label  Synthesize Administration Administration 13C or Deuterium (D8) Label->Administration Co-administer labeled & unlabeled drug Co-administer labeled & unlabeled drug Administration->Co-administer labeled & unlabeled drug  Orally to subjects Sample Collection & Analysis Sample Collection & Analysis Co-administer labeled & unlabeled drug->Sample Collection & Analysis Serial plasma & urine sampling Serial plasma & urine sampling Sample Collection & Analysis->Serial plasma & urine sampling LC-MS/MS Analysis LC-MS/MS Analysis Serial plasma & urine sampling->LC-MS/MS Analysis  Extract & quantify Data & PK Modeling Data & PK Modeling LC-MS/MS Analysis->Data & PK Modeling Calculate Absolute Bioavailability (F) Calculate Absolute Bioavailability (F) Data & PK Modeling->Calculate Absolute Bioavailability (F) Establish Mass Balance Establish Mass Balance Data & PK Modeling->Establish Mass Balance Identify Metabolites Identify Metabolites Data & PK Modeling->Identify Metabolites

Stable isotope PK study design

Based on this workflow, here are the detailed methodologies for key experiments:

1. Stable Isotope Tracer Preparation

  • Isotope Choice: Use a stable, non-radioactive isotope such as Carbon-13 (13C) or Deuterium (D). A deuterated form, Levodropropizine-D8, is commercially available as a reference standard [5].
  • Synthesis: Incorporate the isotope into the levodropropizine molecule at a metabolically stable position to ensure the label persists through biotransformations. This creates a "heavy" version that is chemically identical but distinguishable via mass spectrometry [6] [7] [8].

2. Hybrid Study Dosing and Sample Collection

  • Protocol: This efficient design involves the simultaneous oral administration of the therapeutic dose of unlabeled levodropropizine (e.g., 60 mg IR tablet) with a microdose of the stable isotope-labeled version [6].
  • Sample Collection: Collect serial blood plasma samples at tight intervals (e.g., 10-30 min) around the expected Tmax (0.25-2 h) to properly capture the absorption phase, and continue for at least 12 hours (over 4x the half-life) to characterize the elimination phase [3]. Urine should also be collected to establish mass balance.

3. LC-MS/MS Bioanalysis

  • Chromatography: Use High-Performance Liquid Chromatography (HPLC) to separate levodropropizine and its potential metabolites from the biological matrix [4] [9].
  • Mass Spectrometry Detection: Employ a sensitive triple quadrupole mass spectrometer. It will differentiate the labeled and unlabeled drug based on their mass difference, allowing for their simultaneous quantification in the same sample. This corrects for matrix effects and analytical variability [6] [8].

4. Advanced Pharmacokinetic Data Modeling

  • Absolute Bioavailability (F): Calculate using the dose-normalized ratio of the area under the curve (AUC) for the oral unlabeled drug versus the concurrently administered labeled drug, which acts as an internal reference [6].
  • Population PK Modeling: Use software like NONMEM to build a model that identifies and quantifies sources of variability. The known covariates Body Surface Area (BSA) and eosinophil count should be tested in the model to optimize dosage individualization [1] [2].

Insights for Research and Development

Integrating the known PK data with advanced techniques reveals several strategic considerations:

  • Efficiency: The hybrid study design allows for the determination of absolute bioavailability, mass balance, and metabolite profiling within a single trial, saving significant time and resources [6].
  • Precision and Safety: Stable isotopes provide highly accurate data by controlling for inter-sample analytical variation and pose no radiation risk, making them suitable for vulnerable populations and repeated testing [10] [8].
  • Therapeutic Hypothesis: The discovered correlation between higher eosinophil levels and increased drug exposure suggests a potential therapeutic advantage in eosinophil-associated respiratory diseases (e.g., allergic asthma or eosinophilic bronchitis), as the disease state may naturally lead to higher drug levels at the site of action [1] [3].

References

deuterium isotope effects levodropropizine

Author: Smolecule Technical Support Team. Date: February 2026

Levodropropizine and Its Deuterated Form

The table below summarizes the core information available for Levodpropizine and its deuterated analog, Levodropropizine-d8.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Primary Identified Function
Levodropropizine 99291-25-5 C13H20N2O2 236.31 Histamine receptor inhibitor; peripheral antitussive (cough suppressant) [1] [2]
This compound Information not available in search results C13H12D8N2O2 244.36 Deuterium-labeled Levodropropizine; used as a tracer and internal standard for quantitative analysis (NMR, GC-MS, LC-MS) [3]

Levodropropizine is an effective and well-tolerated peripheral antitussive (cough suppressant) that works by inhibiting histamine receptors and modulating sensory nerves in the cough reflex [1]. The deuterated form, this compound, is a research chemical in which eight hydrogen atoms have been replaced with deuterium. It is explicitly used as a tracer and internal standard for quantitative analysis via techniques like NMR and mass spectrometry, not as a therapeutic agent with documented isotope effects [3].

The Concept of Deuterium Isotope Effects

A Deuterium Kinetic Isotope Effect (KIE) occurs when replacing an atom (e.g., hydrogen, ^1H) with one of its isotopes (e.g., deuterium, ^2H) leads to a change in the rate of a chemical reaction [4]. This happens because the greater mass of deuterium affects the vibrational frequency and zero-point energy of the chemical bonds involved.

  • Primary KIE: This is observed when a bond to the isotope itself is broken or formed in the rate-determining step. It can result in a significantly slower reaction rate (k_H/k_D = 6-10 is common) [4].
  • Secondary KIE: This is observed when the bond to the isotope is not broken, but the atom is adjacent to the reaction center. The effect on the reaction rate is smaller [4].

In drug development, deuterium substitution is a strategy explored to alter pharmacokinetics, potentially improving a drug's metabolic stability, extending its half-life, and reducing the formation of toxic metabolites [5] [6].

Experimental Protocols for KIE Determination

While a specific protocol for levodropropizine is not available, established methodologies from biochemistry can be adapted. The following diagram illustrates a generalized workflow for determining a Product Deuterium Isotope Effect (PDIE), which can provide the primary KIE free from solvent effects.

Start Prepare Reaction Mixture A Enzyme (e.g., P450) + Substrate in 50:50 H₂O/D₂O Start->A B Incubate to Completion A->B C Extract and Purify Product B->C D ¹H NMR Analysis C->D E Measure Peak Areas: A_CH₃ (product-H) & A_CH₂D (product-D) D->E F Calculate PDIE E->F Formula PDIE = (f_D / f_H) × (A_CH₃ / A_CH₂D) E->Formula

Generalized workflow for determining a Product Deuterium Isotope Effect (PDIE) using ¹H NMR.

This method involves running the reaction of interest in a mixed solvent of H₂O and D₂O. The primary KIE is then calculated based on the ratio of hydrogen-to deuterium-labeled product formed in the single reaction, which can be measured via ¹H NMR [7]. For cytochrome P450 reactions, a common method is to perform separate incubation experiments with non-deuterated and deuterated substrates and then use LC-MS to measure the intrinsic isotope effect from the metabolite formation rates [6].

Research Implications and Future Directions

The availability of this compound indicates research interest in this molecule, likely for analytical purposes such as studying the pharmacokinetics, metabolism, and biodistribution of levodropropizine itself in preclinical models [3].

To advance the understanding of deuterium isotope effects for levodropropizine, future research could focus on:

  • Metabolic Identification: First, identifying the major metabolic soft spots of levodropropizine in humans using human liver microsomes or recombinant enzymes.
  • Synthesis of Deuterated Analogs: Designing and synthesizing levodropropizine deuterated at the specific positions identified for metabolism.
  • In Vitro KIE Studies: Conducting detailed enzyme kinetic studies (comparing V_max/K_m) with the deuterated and non-deuterated drugs to quantify the intrinsic isotope effect.
  • In Vivo Pharmacokinetic Studies: Comparing parameters like half-life and clearance in animal models to determine the systemic impact of deuteration.

References

Application Notes: Quantitative Analysis of Deuterated Levodropropizine (Levodropropizine-d8)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Levodropropizine (LDP) is a well-established, non-opioid, peripherally acting antitussive agent used in both adult and pediatric populations [1] [2]. Its deuterated form, Levodropropizine-d8 (Synonyms: (S)-(-)-Dropropizine-d8), incorporates eight deuterium atoms (²H) in its chemical structure, replacing eight hydrogen atoms [3]. This modification results in a molecular weight of 244.36 g/mol (compared to 236.31 g/mol for the non-deuterated compound) without altering its pharmacological activity [4] [3]. The primary application of this compound is as a stable isotope-labeled internal standard (IS) in quantitative bioanalytical methods, particularly in mass spectrometry-based assays for pharmacokinetic studies [3].

Analytical Method Development

The core principle of quantifying levodropropizine in biological matrices or formulations relies on chromatographic separation coupled with detection. The use of this compound as an internal standard corrects for variability in sample preparation and instrument response.

  • Recommended Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for sensitive and specific quantification of levodropropizine in plasma, leveraging this compound as an internal standard.
  • Internal Standard Justification: this compound is chemically identical to the analyte, ensuring nearly identical behavior during extraction, chromatography, and ionization. However, its higher mass allows for distinct mass spectrometric detection, enabling precise normalization and improving accuracy and precision [3].

The following diagram illustrates the complete experimental workflow from sample preparation to data analysis.

workflow start Start: Plasma Sample sp1 Sample Preparation: - Protein Precipitation - Addition of this compound IS start->sp1 Aliquot lc Liquid Chromatography (Chromatographic Separation) sp1->lc Inject ms Tandem Mass Spectrometry (MRM Detection) lc->ms Elute da Data Analysis: Peak Area Ratio Calculation (Analyte/Internal Standard) ms->da Acquire Data end Report: Levodropropizine Concentration da->end Calculate

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Method for Levodropropizine Quantification in Human Plasma using this compound Internal Standard

This protocol is adapted from pharmacokinetic study methodologies [5].

  • 1. Reagents and Materials:

    • Analyte: Levodropropizine (reference standard)
    • Internal Standard: this compound [3]
    • Matrix: Blank human plasma, study subject plasma samples
    • Solvents: HPLC-grade methanol, acetonitrile, formic acid, and deionized water
  • 2. Solution Preparation:

    • Stock Solutions (1 mg/mL): Precisely weigh 10 mg of LDP and LDP-d8 standards. Dissolve separately in 10 mL of methanol to obtain 1000 µg/mL stock solutions. Store at -20°C.
    • Working Solutions: Serially dilute stock solutions with methanol to prepare working standards for calibration curves and quality control (QC) samples.
    • Internal Standard Working Solution: Prepare LDP-d8 working solution in methanol at a pre-defined concentration.
  • 3. Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of plasma (calibrator, QC, or unknown sample) into a microcentrifuge tube.
    • Add a fixed volume (e.g., 20 µL) of the LDP-d8 internal standard working solution.
    • Vortex mix for 10-30 seconds.
    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.
    • Vortex vigorously for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
  • 4. Instrumentation and Conditions:

    • Chromatography System: UHPLC system with a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
    • Mobile Phase A: 0.1% Formic acid in water.
    • Mobile Phase B: 0.1% Formic acid in acetonitrile.
    • Gradient Elution:
      • Time (min) / %B: 0/10, 1.0/10, 2.5/90, 4.0/90, 4.1/10, 5.0/10
    • Flow Rate: 0.4 mL/min
    • Injection Volume: 5 µL
    • Mass Spectrometer: Triple quadrupole mass spectrometer with Electrospray Ionization (ESI) source.
    • Ionization Mode: Positive ion mode (ESI+).
    • Data Acquisition: Multiple Reaction Monitoring (MRM). The specific transitions must be determined experimentally. Example:
      • Levodropropizine: Q1 → Q3 (e.g., 237.1 → ...)
      • This compound (IS): Q1 → Q3 (e.g., 245.1 → ...) [3]
  • 5. Data Analysis:

    • Plot the peak area ratio (LDP / LDP-d8) against the nominal concentration of calibration standards.
    • Fit the data using a linear regression model with 1/x² weighting.
    • Use the resulting calibration curve to back-calculate the concentration of LDP in QC and unknown samples.

Protocol 2: HPTLC Method for Simultaneous Analysis of Levodropropizine and Chlorpheniramine Maleate in Syrup

This method is valuable for formulation analysis and forced degradation studies [4].

  • 1. Standard and Sample Preparation:

    • Prepare standard solutions of LDP and CPM in methanol at 1000 µg/mL.
    • For syrup formulation, dilute an appropriate amount equivalent to 30 mg LDP to 10 mL with methanol.
  • 2. Chromatographic Conditions:

    • Stationary Phase: Silica gel 60 F254 HPTLC plates.
    • Mobile Phase: Triethylamine: Toluene: Methanol (0.5:3:16, v/v/v).
    • Sample Application: Apply bands of 1.5-7.5 µL (for LDP) using a Linomat applicator.
    • Development: Ascending development in a twin-trough chamber pre-saturated with mobile phase for 30 minutes.
    • Detection: Densitometric scanning at 270 nm.
  • 3. Validation:

    • The method should be validated for linearity, precision, accuracy, and robustness per ICH Q2(R2) guidelines [4].
Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Levodropropizine in Healthy Adults (Single Oral Dose) [5] [2]

Parameter Value (Mean) Comments
T~max~ (Time to max concentration) 0.25 - 2 hours Rapid absorption
C~max~ (Max Plasma Concentration) Varies by dose Dose-dependent
Bioavailability ~75% Well-absorbed
Elimination Half-life (T~1/2~) ~2.3 hours Rapid elimination
Linear Dose Range 30 - 90 mg

Table 2: Key Physicochemical Properties of Levodropropizine and Chlorpheniramine Maleate [4]

Property Levodropropizine (LDP) Chlorpheniramine Maleate (CPM)
Molecular Formula C~13~H~20~N~2~O~2~ C~16~H~19~ClN~2~
Molecular Weight 236.31 g/mol 390.86 g/mol (for maleate salt)
Log P 0.63 3.74
pKa 7.65 9.47
HPTLC R~f~ Value 0.39 0.59

Table 3: HPTLC Method Validation Parameters for LDP and CPM [4]

Validation Parameter Result for Levodropropizine Result for Chlorpheniramine Maleate
Linearity Range 1500 - 7500 ng/band 100 - 500 ng/band
Regression Coefficient (R²) 0.9959 0.9943
Accuracy (% Recovery) 97.07% 96.12%
Critical Factors and Troubleshooting
  • Covariate Analysis in PK: Recent studies indicate that eosinophil levels and Body Surface Area (BSA) are significant covariates for levodropropizine's pharmacokinetics. Higher eosinophil levels may increase plasma exposure, while larger BSA decreases it, which should be considered in study design [5].
  • Robustness: For HPTLC, factors like methanol volume in the mobile phase, chamber saturation time, and detection wavelength can minorly affect Rf values. A fractional factorial design (FFD) is recommended for robustness testing [4].
  • Stability: Levodropropizine is susceptible to degradation under oxidative, photolytic, basic, and dry heat conditions. Stability-indicating methods are crucial for forced degradation studies [4].

References

Comprehensive Application Notes and Protocols for Deuterated Compound Pharmacokinetic Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Deuterated Drugs and Pharmacokinetic Advantages

The strategic replacement of hydrogen with its stable isotope deuterium at specific positions in drug molecules represents an innovative approach to optimizing pharmacokinetic profiles in pharmaceutical development. This substitution creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond due to the kinetic isotope effect (KIE), which can significantly alter a compound's metabolic fate. The C-D bond exhibits enhanced stability with a bond energy difference of 1.2-1.5 kcal/mol, resulting in a slower cleavage rate that manifests as a deuterium kinetic isotope effect (DKIE) typically ranging from 1 to 5, though values can reach as high as 16 in specific cases [1] [2]. This fundamental property enables medicinal chemists to precisely modulate drug metabolism while largely preserving the original compound's pharmacological activity and target selectivity.

Deuterated drugs have transitioned from theoretical concepts to clinically validated medicines, with several now approved by regulatory agencies worldwide. Deutetrabenazine (Austedo) made history in 2017 as the first FDA-approved deuterated drug, providing improved treatment for chorea associated with Huntington's disease through superior pharmacokinetics compared to its non-deuterated counterpart, tetrabenazine [1] [3]. The field has since expanded to include de novo deuterated drugs like deucravacitinib (SOTYKTU), approved in 2022, which incorporates deuterium during early discovery to optimize its therapeutic profile rather than simply modifying an existing drug [1]. This evolution demonstrates the growing acceptance of deuteration as a valuable strategy in both drug discovery and development pipelines across the pharmaceutical industry.

Table 1: Clinically Approved Deuterated Drugs and Their Key Characteristics

Drug Name Non-Deuterated Counterpart Indication Year Approved Key PK Improvements
Deutetrabenazine Tetrabenazine Huntington's disease, Tardive dyskinesia 2017 Reduced dose frequency, lower Cmax fluctuations
Donafenib Sorafenib Hepatocellular carcinoma 2021 (China) Enhanced AUC, reduced adverse effects
Deucravacitinib N/A (de novo) Psoriasis 2022 Metabolic pathway selectivity preservation
Deuruxolitinib N/A (de novo) Alopecia areata 2024 Improved safety profile
Deutivacaftor Ivacaftor Cystic fibrosis 2024 Differentiated pharmacokinetics

Experimental Design for Deuterated Compound Pharmacokinetic Studies

In Vitro Metabolic Stability Assessment

Protocol 1: Liver Microsome and Cytosol Incubations for Metabolic Stability

Purpose: To evaluate the metabolic stability of deuterated compounds compared to their non-deuterated analogs using in vitro systems and calculate the deuterium kinetic isotope effect (DKIE) in controlled conditions.

Materials and Reagents:

  • Test compounds: deuterated and non-deuterated versions dissolved in DMSO (<0.1% final concentration)
  • Pooled human or species-specific liver microsomes (0.5 mg/mL protein concentration)
  • Liver cytosol fractions (for aldehyde oxidase assessment)
  • NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM magnesium chloride)
  • Phosphate buffer (100 mM, pH 7.4)
  • Methanol and acetonitrile (LC-MS grade) for protein precipitation

Experimental Procedure:

  • Prepare incubation mixtures containing liver microsomes/cytosol (0.5 mg/mL) and test compound (1 μM) in phosphate buffer
  • Pre-incubate for 5 minutes at 37°C in a shaking water bath
  • Initiate reactions by adding NADPH-regenerating system (for microsomes) or without NADPH (for cytosol)
  • Aliquot 50 μL at predetermined time points (0, 5, 15, 30, 45, 60 minutes)
  • Terminate reactions with cold acetonitrile containing internal standard (2 volumes)
  • Centrifuge at 14,000 × g for 10 minutes and collect supernatant for LC-MS/MS analysis
  • Monitor parent compound depletion over time to determine intrinsic clearance (CLint)

Data Analysis:

  • Plot natural log of compound remaining versus time
  • Calculate elimination rate constant (k) from slope of linear regression
  • Determine in vitro half-life: t½ = 0.693/k
  • Calculate intrinsic clearance: CLint = (0.693/t½) × (incubation volume/protein amount)
  • Compute DKIE as ratio of CLint (non-deuterated)/CLint (deuterated)

Key Considerations: For compounds cleared by aldehyde oxidase (AO), use cytosolic fractions without NADPH and include specific AO inhibitors like hydralazine or menadione to confirm enzyme involvement [4]. For cytochrome P450 metabolism, include chemical inhibitors for specific isoforms (e.g., ketoconazole for CYP3A4) to identify contributing enzymes and potential metabolic switching.

In Vivo Pharmacokinetic Studies in Rodents

Protocol 2: Comparative Pharmacokinetics in Rodent Models

Purpose: To characterize and compare the in vivo pharmacokinetics of deuterated and non-deuterated compounds following intravenous and oral administration in rodent models.

Materials and Reagents:

  • Deuterated and non-deuterated test compounds (GMP-grade for clinical studies)
  • Vehicle formulation appropriate for the compound's physicochemical properties
  • Male CD-1 or Sprague-Dawley rats (220-280 g) or other relevant species
  • Catheters for serial blood collection (jugular or femoral vein)
  • LC-MS/MS system equipped with C18 column for bioanalysis
  • EDTA or heparinized blood collection tubes

Experimental Procedure:

  • Prepare dosing formulations at appropriate concentrations (e.g., 2 mg/kg for methadone study [5])
  • Administer compounds to animals (n=6-8 per group) via IV bolus and oral gavage in crossover design with adequate washout period
  • Collect blood samples (200-300 μL) at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 6, 8, 12, 24 h post-dose)
  • Process plasma by centrifugation (2000 × g, 10 min, 4°C) and store at -80°C until analysis
  • Quantify compound and metabolite concentrations using validated LC-MS/MS methods
  • Include deuterated internal standards for accurate quantification

Data Analysis:

  • Use non-compartmental analysis to determine PK parameters
  • Calculate area under the curve (AUC0-t and AUC0-∞) using linear/log trapezoidal rule
  • Determine maximum concentration (Cmax) and time to reach Cmax (Tmax)
  • Calculate elimination half-life (t½), apparent clearance (CL/F), and volume of distribution (Vd/F)
  • Compute absolute oral bioavailability when IV data available: F = (AUCpo × Doseiv)/(AUCiv × Dosepo) × 100

Table 2: Key Pharmacokinetic Parameters from Deuterated vs Non-deuterated Drug Studies

PK Parameter Interpretation d9-Methadone vs Methadone Results [5]
AUC (Area Under Curve) Total drug exposure 5.7-fold increase
Cmax (Maximum Concentration) Peak concentration level 4.4-fold increase
Clearance Elimination rate 5.2-fold decrease (0.9 vs 4.7 L/h/kg)
Half-life (t½) Elimination time Significant prolongation
Brain-to-Plasma Ratio Tissue penetration 83% decrease (0.35 vs 2.05)
LD50 Safety margin 2.1-fold improvement

Case Studies in Deuterated Drug Development

Deutetrabenazine: A Deuterium Switch Success Story

Background: Deutetrabenazine represents the pioneering deuterium switch approach where deuterium atoms were strategically incorporated at key metabolic positions of tetrabenazine to improve its pharmacokinetic profile. Tetrabenazine, used for Huntington's disease chorea, presented significant clinical limitations including high peak concentrations and short half-life, necessitating multiple daily doses and causing pronounced side effects [1].

Deuteration Strategy: Deutetrabenazine incorporates deuterium atoms at three methoxy groups (-OCH3 replaced with -OCD3) to specifically target and slow the oxidative metabolism mediated by cytochrome P450 enzymes, particularly CYP2D6. This strategic deuteration takes advantage of the kinetic isotope effect without altering the drug's pharmacological activity as a vesicular monoamine transporter 2 (VMAT2) inhibitor [3].

Experimental Protocol for Comparative PK Study:

Study Design:

  • Randomized, crossover study in healthy volunteers or relevant animal models
  • Single oral doses of deutetrabenazine and tetrabenazine with adequate washout period
  • Serial blood sampling over 24-48 hours post-dose
  • Monitoring of active metabolites (α- and β-dihydrotetrabenazine)

Analytical Method:

  • LC-MS/MS quantification of parent compound and metabolites
  • Use of stable isotope-labeled internal standards
  • Monitoring of deuterium retention at metabolic sites

Key Findings:

  • Deutetrabenazine demonstrated reduced peak-trough fluctuations
  • Extended half-life allowing twice-daily versus three-times-daily dosing
  • Improved tolerability profile with reduced side effects
  • Lower overall exposure required for equivalent efficacy

This successful deuteration strategy resulted in the first FDA-approved deuterated drug in 2017, establishing a precedent for the deuterium switch approach in drug development [1] [3].

Deucravacitinib: De Novo Deuteration for Metabolic Pathway Selectivity

Background: Deucravacitinib represents a paradigm shift in deuterated drug development as the first de novo deuterated drug approved by the FDA in 2022. Unlike deutetrabenazine, which modified an existing drug, deucravacitinib was designed with deuterium incorporation during the discovery phase to address a specific metabolic challenge [1].

Deuteration Strategy: Deucravacitinib incorporates deuterium at a specific position to block a particular metabolic pathway that would generate a non-selective metabolite. The compound is a highly selective allosteric tyrosine kinase 2 (TYK2) inhibitor for psoriasis treatment, and deuterium incorporation prevents the formation of a metabolite that would lose this selectivity and inhibit other Janus kinase (JAK) family members, potentially causing unwanted side effects [1].

Experimental Protocol for Metabolic Switching Assessment:

In Vitro Studies:

  • Incubation with human hepatocytes and liver microsomes
  • Comparison of metabolite profiles between deuterated and non-deuterated analogs
  • CYP reaction phenotyping to identify specific enzymes involved
  • Assessment of target selectivity against JAK family enzymes

In Vivo Validation:

  • Radiolabeled compound distribution studies
  • Pharmacodynamic markers of target engagement
  • Safety pharmacology profiling

Key Findings:

  • Deuterium incorporation successfully redirected metabolism away from problematic pathway
  • Preserved the exquisite selectivity for TYK2 over JAK1-3
  • Maintained comparable efficacy with improved safety profile
  • Demonstrated the application of deuteration beyond simple PK improvement to metabolic pathway control

This case highlights the sophisticated application of deuteration in modern drug discovery to solve specific molecular design challenges rather than merely improving pharmacokinetic parameters [1].

Regulatory Considerations for Deuterated Drugs

The regulatory classification of deuterated drugs presents unique considerations for development strategies. The U.S. Food and Drug Administration (FDA) considers deuterated drugs as new chemical entities (NCEs) rather than merely modified versions of existing drugs because deuteration changes the nature of covalent bonds [6]. This classification makes deuterated drugs eligible for five-year NCE exclusivity, providing significant commercial protection. However, the regulatory pathway can vary based on the deuteration approach.

For deuterium switch compounds (modified versions of previously approved drugs), the 505(b)(2) regulatory pathway is often appropriate, allowing sponsors to leverage existing safety and efficacy data for the non-deuterated counterpart. This pathway requires comprehensive bridging studies to demonstrate that reliance on previous findings is scientifically justified [6]. Critical elements for a successful 505(b)(2) application for deuterated drugs include:

  • Comparative in vitro metabolism studies showing similarity in metabolic pathways
  • Relative bioavailability studies establishing PK differences and similarities
  • Toxicology bridging studies demonstrating comparable or improved safety profiles
  • Potential additional clinical studies if significant metabolic differences are observed

For de novo deuterated drugs with no non-deuterated counterpart approved, the traditional 505(b)(1) pathway is required, involving a complete nonclinical and clinical development program similar to any other new chemical entity [1]. As of 2024, four deuterated drugs have received FDA approval, with many more in clinical development, indicating growing regulatory acceptance and established pathways for these compounds [6].

Experimental Workflows and Metabolic Pathways Visualization

deuterated_drug_workflow start Deuterated Drug Discovery planning Study Design - Deuterium positioning - In vitro/in vivo plans start->planning in_vitro In Vitro Studies - Metabolic stability - Enzyme phenotyping - Metabolite ID planning->in_vitro in_vivo In Vivo PK Studies - Rodent PK - Tissue distribution - Mass balance in_vitro->in_vivo data_analysis Data Analysis - DKIE calculation - Metabolic switching - PK modeling in_vitro->data_analysis DKIE > 2 proceed to in vivo in_vivo->data_analysis in_vivo->data_analysis AUC improvement metabolic shift regulatory Regulatory Submission - 505(b)(1) or 505(b)(2) - NCE exclusivity data_analysis->regulatory

Diagram 1: Comprehensive workflow for deuterated drug pharmacokinetic studies from initial planning to regulatory submission, highlighting key decision points based on DKIE values and pharmacokinetic improvements.

metabolism_pathways parent_drug Parent Drug metab1 Primary Metabolic Pathway (CYP-mediated oxidation) parent_drug->metab1 Non-deuterated preferred path metab2 Alternative Metabolic Pathway (Conjugation or other enzymes) parent_drug->metab2 Deuterated redirected path toxic_metab Toxic Metabolite metab1->toxic_metab Problematic inactive_metab Inactive Metabolite metab1->inactive_metab Rapid inactivation safe_metab Safe Metabolite metab2->safe_metab Controlled elimination deuterium_effect Deuterium Substitution Slows Primary Metabolism deuterium_effect->metab1 Blocked path

Diagram 2: Metabolic pathway alterations through deuterium substitution, showing how strategic deuteration can redirect metabolism from problematic to safer pathways.

Conclusion

The strategic incorporation of deuterium into drug molecules represents a sophisticated approach to optimizing pharmacokinetic properties and metabolic profiles. As demonstrated by both approved deuterated drugs and those in development, this technology can deliver clinically meaningful improvements including enhanced exposure, reduced dose frequency, improved safety margins, and redirected metabolic pathways. The continued evolution from simple "deuterium switch" approaches to de novo deuterated drug design highlights the growing sophistication in applying deuterium chemistry to address complex drug development challenges.

Successful development of deuterated compounds requires meticulous pharmacokinetic characterization at both in vitro and in vivo stages, with particular attention to the potential for metabolic switching and species-specific differences in metabolism. The regulatory pathway for these compounds is now well-established, with opportunities for streamlined development when appropriate bridging studies are conducted. As synthetic methodologies for deuterium incorporation continue to advance and our understanding of deuterium effects on biological systems deepens, the application of deuteration in drug discovery and development is poised to expand further, offering medicinal chemists and pharmacologists an additional tool to optimize the therapeutic potential of drug candidates.

References

Comprehensive Application Notes and Protocols for Levodropropizine-d8 Analytical Reference Standard

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Levodropropizine-d8

Basic Physicochemical Properties

This compound is a deuterium-labeled analog of the non-narcotic antitussive agent Levodropropizine, specifically designed for use as an analytical reference standard in pharmaceutical research and development. This stable isotope-labeled compound features eight deuterium atoms strategically incorporated into the molecular structure, replacing hydrogen atoms at key positions to maintain chemical similarity while creating a distinguishable mass difference for analytical purposes. The molecular formula of this compound is C₁₃H₁₂D₈N₂O₂ with a molecular weight of 244.36 g/mol, approximately 8 atomic mass units heavier than the unlabeled compound (MW: 236.31 g/mol) due to the deuterium substitution [1] [2].

The compound exists as a single enantiomer with (S)-configuration, mirroring the chiral characteristics of the active pharmaceutical ingredient. This stereochemical purity is critical for its application as a reference standard, particularly when analyzing the enantiomeric composition of pharmaceutical formulations. This compound is typically supplied as a high-purity solid material that is soluble in common organic solvents such as DMSO, with a recommended solubility of 10 mM in DMSO for stock solution preparation [3]. The deuterium labeling pattern occurs primarily on the piperazine ring structure, creating a robust internal standard that co-elutes with the native compound while being distinguishable by mass spectrometry.

Pharmaceutical Significance and Therapeutic Profile

Levodropropizine, the parent compound of this compound, represents an important peripheral antitussive agent that acts primarily through inhibition of vagal C-fiber activation in the respiratory tract without central nervous system involvement. Unlike centrally acting antitussives such as codeine or dextromethorphan, Levodropropizine demonstrates a favorable safety profile with minimal sedative effects, making it suitable for diverse patient populations including children as young as two years old [4]. The drug exerts its antitussive effects primarily through modulation of neuropeptide release from sensory nerves in the airways, thereby reducing cough reflex sensitivity without inducing the respiratory depression associated with opioid antitussives.

Clinical studies have established that Levodropropizine is rapidly absorbed following oral administration, with time to maximum concentration (Tmax) ranging between 0.25-2 hours and demonstrating approximately 75% bioavailability. The compound exhibits a mean elimination half-life of approximately 2.3 hours, supporting its administration three times daily without significant accumulation. Pharmacokinetic studies have further identified that inter-individual variability in Levodropropizine exposure correlates with factors such as eosinophil levels and body surface area, highlighting the importance of therapeutic monitoring in special populations [4]. The development of this compound as an analytical reference standard directly supports these investigations by enabling precise quantification of the drug in biological matrices.

Analytical Applications of this compound

Primary Applications in Pharmaceutical Analysis

Table 1: Primary Analytical Applications of this compound

Application Area Specific Use Analytical Technique Key Benefits
Bioanalytical Quantification Internal standard for LC-MS/MS quantification in biological matrices Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Corrects for extraction efficiency and matrix effects; enables precise pharmacokinetic profiling
Method Validation System suitability testing and quality control during analytical method validation HPLC, LC-MS, GC-MS Confirms method robustness and reliability through deuterium isotope effects
Metabolic Studies Tracer for drug metabolism and disposition studies LC-MS with selected reaction monitoring Distinguishes drug-derived metabolites from endogenous compounds
Quality Control Reference standard for assay and impurity testing HPLC with UV detection Ensures identity, potency, and purity of pharmaceutical formulations

This compound serves as an indispensable tool in modern pharmaceutical analysis, primarily functioning as an internal standard for the accurate quantification of Levodropropizine in biological matrices during pharmacokinetic studies. The virtually identical chemical properties between the labeled and unlabeled compounds, coupled with their distinct mass signatures, make this compound ideal for correcting analytical variations that may occur during sample preparation and analysis. When used as an internal standard in mass spectrometry-based assays, this compound demonstrates nearly identical extraction recovery, chromatographic behavior, and ionization efficiency as the native compound, while being readily distinguishable by its higher mass-to-charge ratio [1] [5].

Beyond bioanalytical applications, this compound finds utility as a regulatory reference standard for quality control testing of pharmaceutical formulations. The compound is compliant with major pharmacopeial guidelines and serves as a traceable standard for method development and validation activities throughout the drug development lifecycle. As a chemically characterized reference material, this compound enables laboratories to establish analytical method parameters including specificity, accuracy, linearity, and precision in accordance with ICH Q2(R1) guidelines [5] [6]. The availability of a well-characterized deuterated standard significantly enhances the reliability and regulatory acceptance of analytical methods for both active pharmaceutical ingredient and finished product testing.

Impurity Profiling and Enantiomeric Purity Assessment

Table 2: Key Levodropropizine Impurities and Analytical Considerations

Impurity Designation Chemical Name Molecular Structure Analytical Significance CAS Number
Impurity A Dextrodropropizine Enantiomer of Levodropropizine Enantiomeric purity indicator; potential process-related impurity 99291-24-4
Impurity B 1-Phenylpiperazine Starting material/degredation product Synthetic process impurity; requires monitoring in quality control 92-54-6
Impurity C Glycidol Potential synthetic intermediate Potential genotoxic impurity; controlled at low levels 556-52-5
N-Oxide Impurity Levodropropizine N-Oxide Oxidation product Degradation product indicative of oxidative stability 152237-40-6

The application of this compound extends to comprehensive impurity profiling of pharmaceutical formulations, particularly in assessing enantiomeric purity and monitoring degradation products. As Levodropropizine contains a single chiral center and is therapeutically administered as a single enantiomer, control of the opposite enantiomer (Dextrodropropizine, designated as Impurity A) represents a critical quality attribute. Modern chiral HPLC methods enable rapid separation of Levodropropizine and Dextrodropropizine with complete resolution in approximately 5 minutes, a significant improvement over traditional methods that required over 40 minutes [6]. These high-throughput methods allow for efficient monitoring of enantiomeric purity during stability studies and quality control testing.

The impurity profile of Levodropropizine typically includes several structurally related compounds that arise during synthesis or storage. 1-Phenylpiperazine (Impurity B) represents a key starting material in the synthesis of Levodropropizine and must be controlled as a potential genotoxic impurity. Additionally, glycidol (Impurity C) may be present as a synthetic intermediate, while various oxidation products such as Levodropropizine N-Oxide may form during storage. The use of this compound as a system suitability standard ensures accurate identification and quantification of these impurities at levels consistently below the 0.5% threshold typically required by pharmacopeial standards [2]. The exceptional sensitivity of modern analytical methods allows for detection limits as low as 0.01% for critical impurities, providing significant margin for regulatory compliance.

Experimental Protocols

Quantitative Analysis of Levodropropizine in Plasma Using LC-MS/MS with this compound as Internal Standard

This protocol describes a validated bioanalytical method for the quantification of Levodropropizine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as the internal standard. The method is suitable for pharmacokinetic studies and therapeutic drug monitoring applications, offering high sensitivity, specificity, and throughput.

Materials and Reagents:

  • This compound reference standard (purity ≥98%)
  • Levodropropizine analytical standard (purity ≥99%)
  • Drug-free human plasma
  • HPLC-grade methanol, acetonitrile, and water
  • Ammonium formate or ammonium acetate
  • Formic acid
  • 96-well plate protein precipitation plates

Instrumentation and Conditions:

  • LC System: UHPLC system with binary pump, autosampler, and column compartment
  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source
  • Analytical Column: C18 column (100 × 2.1 mm, 1.7-2.6 μm particle size)
  • Mobile Phase A: 2 mM ammonium formate in water with 0.1% formic acid
  • Mobile Phase B: 2 mM ammonium formate in methanol:acetonitrile (50:50, v/v) with 0.1% formic acid
  • Gradient Program: Initial 20% B, linear increase to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 20% B in 0.1 min, and re-equilibrate for 1.9 min (total run time: 6.0 min)
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 5-10 μL
  • Ionization Mode: Positive electrospray ionization (ESI+)
  • Detection: Multiple reaction monitoring (MRM)
  • MRM Transitions: Levodropropizine: 237.1→105.1; this compound: 244.1→112.1

Sample Preparation Procedure:

  • Prepare stock solutions of Levodropropizine (1 mg/mL) and this compound (1 mg/mL) in DMSO.
  • Prepare working solutions by serial dilution in methanol:water (50:50, v/v) to appropriate concentrations.
  • Aliquot 100 μL of plasma sample into a 96-well plate.
  • Add 25 μL of internal standard working solution (containing 100 ng/mL this compound) to each sample.
  • Add 300 μL of ice-cold acetonitrile for protein precipitation.
  • Vortex mix for 5 minutes and centrifuge at 4,000 × g for 15 minutes at 4°C.
  • Transfer 150 μL of supernatant to a new 96-well plate and dilute with 150 μL of water.
  • Mix thoroughly and proceed with LC-MS/MS analysis.

Method Validation Parameters:

  • Linearity: 1-500 ng/mL with correlation coefficient (r²) ≥0.995
  • Accuracy: 85-115% of nominal values
  • Precision: Intra-day and inter-day CV ≤15%
  • Selectivity: No interference from plasma matrix at retention times of analytes
  • Recovery: Consistent and reproducible extraction efficiency (>85%)
  • Matrix Effects: Minimal ion suppression/enhancement with CV ≤15%
Enantiomeric Purity Determination by Chiral HPLC

This protocol describes a rapid chiral HPLC method for the simultaneous determination of Levodropropizine enantiomers and non-polar impurities in raw materials and pharmaceutical formulations. The method provides complete separation in approximately 5 minutes, offering significant advantages over traditional chiral methods.

Materials and Reagents:

  • Chiralpak AD-H column (250 × 4.6 mm, 5 μm particle size)
  • HPLC-grade n-hexane, anhydrous ethanol, and diethylamine
  • Levodropropizine and Dextrodropropizine reference standards
  • 1-Phenylpiperazine (Impurity B) standard

Chromatographic Conditions:

  • Mobile Phase: n-hexane:anhydrous ethanol:diethylamine (55:45:0.1, v/v/v)
  • Flow Rate: 1.4 mL/min
  • Detection: UV at 254 nm
  • Injection Volume: 10 μL
  • Column Temperature: 25°C
  • Run Time: 5 minutes

System Suitability Requirements:

  • Retention Times: 1-Phenylpiperazine ~2.5 min, Levodropropizine ~3.05 min, Dextrodropropizine ~3.66 min
  • Resolution: Resolution between Levodropropizine and Dextrodropropizine ≥2.0
  • Theoretical Plates: ≥5000 for Levodropropizine peak
  • Tailing Factor: ≤1.5 for all peaks

Sample Preparation: For tablet formulations:

  • Weigh and powder not less than 20 tablets.
  • Transfer an accurately weighed portion of the powder equivalent to 10 mg of Levodropropizine to a 100 mL volumetric flask.
  • Add 70 mL of mobile phase and sonicate for 15 minutes with occasional shaking.
  • Dilute to volume with mobile phase and mix well.
  • Filter through a 0.45 μm membrane filter, discarding the first few mL of filtrate.

For raw material:

  • Dissolve an accurately weighed quantity of standard and sample in mobile phase to obtain a concentration of approximately 100 μg/mL.

Calculation:

  • % Enantiomeric impurity = (Peak area of Dextrodropropizine / Sum of peak areas of both enantiomers) × 100
  • % Any other individual impurity = (Peak area of individual impurity / Peak area of Levodropropizine) × 100

Storage, Handling, and Regulatory Considerations

Storage Requirements and Stability

This compound reference standard requires proper storage conditions to maintain its chemical stability and certified purity throughout its usage lifecycle. The material should be stored in its original container at room temperature (15-25°C) in a dry environment protected from light. The compound demonstrates good thermal stability under these conditions, with recommended storage away from heat sources and moisture [1] [3]. While the compound is chemically stable at room temperature, long-term storage in a desiccator is recommended to prevent potential hydration or degradation.

Reconstituted solutions of this compound in DMSO (typically at 10 mM concentration) should be aliquoted and stored at ≤-20°C to prevent solvent evaporation and minimize freeze-thaw cycles that could potentially affect stability. Under these conditions, the stock solutions remain stable for at least six months. Users should always allow frozen solutions to reach room temperature before opening, and visually inspect for any particulate matter or discoloration before use. Proper labeling with preparation date, concentration, and storage conditions is essential for maintaining traceability.

Handling Precautions and Regulatory Status

This compound is intended strictly for research purposes and is not approved for diagnostic or therapeutic use in humans or animals. As a chemical reference standard, it should be handled by trained personnel familiar with laboratory safety protocols. While comprehensive toxicity data specific to the deuterated compound may not be available, it should be treated with the same precautions as the parent pharmaceutical compound, utilizing appropriate personal protective equipment including lab coat, safety glasses, and gloves.

From a regulatory perspective, this compound is classified as a controlled substance in some territories and is subject to specific shipping restrictions [1]. Researchers should verify local regulations before purchasing or transferring the material. The compound is offered as a qualified reference standard compliant with regulatory guidelines for analytical method development, validation, and quality control applications in pharmaceutical settings [5]. Certificate of Analysis documentation provided with each lot contains critical information including purity, expiration date, and recommended storage conditions, serving as essential documentation for regulatory compliance.

Visual Workflows and Analytical Schematics

Comprehensive Analytical Workflow for this compound Applications

G cluster_0 Key Applications Start Start Analysis SamplePrep Sample Preparation • Aliquot plasma/sample • Add this compound IS • Protein precipitation • Centrifuge & collect supernatant Start->SamplePrep HPLC HPLC Separation • Chiralpak AD-H column • Normal phase conditions • n-hexane:ethanol:DEA (55:45:0.1) • 1.4 mL/min flow rate SamplePrep->HPLC Detection Detection & Quantification • UV at 254 nm (HPLC) • MRM transitions (LC-MS) • Levodropropizine: 237.1→105.1 • this compound: 244.1→112.1 HPLC->Detection DataAnalysis Data Analysis • Peak integration • Calculate peak area ratios • Generate calibration curve • Determine concentrations Detection->DataAnalysis PK Pharmacokinetic Studies Detection->PK QC Quality Control Testing Detection->QC Stability Stability & Impurity Testing Detection->Stability Validation Method Validation • Specificity & selectivity • Linearity (r² ≥ 0.995) • Accuracy (85-115%) • Precision (CV ≤ 15%) DataAnalysis->Validation End Report Results Validation->End

Figure 1: Comprehensive analytical workflow for this compound applications in pharmaceutical analysis

Impurity Profiling and Enantiomeric Separation Methodology

G cluster_impurities Critical Impurities to Monitor cluster_rt Typical Retention Times ImpurityAnalysis Impurity Analysis Requirements ImpA Impurity A (Dextrodropropizine) Enantiomeric impurity CAS: 99291-24-4 ImpurityAnalysis->ImpA ImpB Impurity B (1-Phenylpiperazine) Starting material/degredation CAS: 92-54-6 ImpurityAnalysis->ImpB ImpC Impurity C (Glycidol) Potential genotoxic impurity CAS: 556-52-5 ImpurityAnalysis->ImpC ImpNoxide N-Oxide Impurity Oxidation product CAS: 152237-40-6 ImpurityAnalysis->ImpNoxide Separation Chiral Separation Methodology • Column: Chiralpak AD-H • Mobile Phase: n-hexane/ethanol/DEA • Flow Rate: 1.4 mL/min • Detection: UV 254 nm ImpA->Separation ImpB->Separation ImpC->Separation ImpNoxide->Separation RT1 1-Phenylpiperazine: 2.5 min Separation->RT1 RT2 Levodropropizine: 3.05 min Separation->RT2 RT3 Dextrodropropizine: 3.66 min Separation->RT3 Acceptance Acceptance Criteria • Resolution ≥ 2.0 between enantiomers • Individual impurities ≤ 0.5% • Total impurities ≤ 1.0% RT1->Acceptance RT2->Acceptance RT3->Acceptance

Figure 2: Impurity profiling and enantiomeric separation methodology for quality control

Conclusion

This compound represents a critical analytical tool that enables precise and accurate quantification of Levodropropizine in both pharmaceutical formulations and biological matrices. The comprehensive application notes and detailed protocols provided in this document establish a robust framework for implementing this compound in various analytical contexts, from routine quality control testing to advanced pharmacokinetic studies. The methodologies outlined, particularly the rapid chiral HPLC method capable of achieving complete enantiomeric separation in approximately 5 minutes, address the evolving needs of modern pharmaceutical analysis where efficiency and reliability are paramount.

The integration of this compound as an internal standard in mass spectrometry-based assays significantly enhances data quality by correcting for analytical variability throughout the sample preparation and analysis workflow. Furthermore, the compound's well-characterized properties and availability with appropriate certification make it an invaluable resource for maintaining regulatory compliance throughout the drug development lifecycle. As research continues to elucidate the pharmacokinetic variability of Levodropropizine in special populations, the role of this compound in supporting precision medicine approaches becomes increasingly important, ultimately contributing to optimized therapeutic outcomes for patients suffering from cough-related conditions.

References

Levodropropizine: Pharmacokinetic & Analytical Context

Author: Smolecule Technical Support Team. Date: February 2026

Levodropropizine is a non-opioid, peripherally-acting antitussive agent. Understanding its basic pharmacokinetics is a prerequisite for designing a tracing study. [1]

The table below summarizes key pharmacokinetic parameters from published studies.

Parameter Value Note/Source
Bioavailability ~75% [1]
Tmax 0.25 - 2 hours Time to maximum plasma concentration [1]
Elimination Half-life (T₁/₂) ~2.3 hours [1]
Linearity Linear In the dose range of 30-90 mg [1]
Molecular Weight 236.31 g/mol [2]
pKa 7.65 [2]
Log P 0.63 [2]

While a method for deuterated levodropropizine was not found, a High-Performance Thin-Layer Chromatography (HPTLC) method for analyzing levodropropizine in a syrup formulation has been published. This can serve as a useful reference for developing a separation and detection method. [2]

  • Validated HPTLC Method Summary: The method is used for the simultaneous analysis of Levodropropizine and Chlorpheniramine Maleate. [2]
    • Stationary Phase: Silica gel 60 F254
    • Mobile Phase: Triethylamine:Toluene:Methanol (0.5:3:16 v/v/v)
    • Detection Wavelength: 270 nm
    • Rf Value for Levodropropizine: 0.39 [2]

Proposed Workflow for a Deuterium Tracing Study

The following diagram outlines a logical workflow for a deuterium tracing study to investigate levodropropizine absorption. This protocol would leverage the pharmacokinetic parameters and analytical principles mentioned above.

G cluster_1 Phase 1: Preparation cluster_2 Phase 2: In Vivo Study cluster_3 Phase 3: Analysis & PK Start Study Initiation A1 Synthesize Deuterated Levodropropizine (D-LDP) Start->A1 A2 Formulate D-LDP Dosage (e.g., Oral Solution) A1->A2 A3 Develop & Validate Analytical Method (LC-MS) A2->A3 B1 Administer D-LDP to Pre-clinical Model A3->B1 B2 Serial Blood Sampling over 12 hours B1->B2 B3 Process Plasma Samples (Centrifugation, Extraction) B2->B3 C1 LC-MS Analysis: Quantify D-LDP & LDP B3->C1 C2 Perform Non-Compartmental Pharmacokinetic Analysis C1->C2 C3 Model Data to Determine Absolute Absorption C2->C3 Data Key Outputs: - Absolute Bioavailability - Absorption Rate (Ka) - Clearance Pathways C3->Data

How to Proceed with Protocol Development

To develop a complete and validated protocol, you may need to consult more specialized resources:

  • Search scientific databases like PubMed and Scopus using terms such as "deuterated drug ADME studies," "levodropropizine mass spectrometry," or "stable isotope absorption tracing."
  • Review guidelines from regulatory bodies (e.g., ICH, FDA) on bioanalytical method validation and pharmacokinetic studies.
  • Consult specialized literature on stable isotope applications in pharmacology for detailed synthesis and analytical techniques.

References

Levodropropizine-d8: Application Note for Bioanalytical Research

Author: Smolecule Technical Support Team. Date: February 2026

Levodropropizine-d8 is a deuterium-labeled analog of Levodropropizine, primarily intended for use as an internal standard (IS) in the quantitative bioanalysis of its parent drug via techniques like LC-MS/MS [1] [2]. The parent compound, Levodropropizine, is a well-documented, effective, and well-tolerated peripheral antitussive (cough suppressant) agent [3] [4] [5].

Physicochemical Properties

The table below summarizes the key characteristics of this compound.

Property Specification
Molecular Formula C₁₃H₁₂D₈N₂O₂ [6] [7] [8]
Molecular Weight 244.36 g/mol [6] [7] [8]
CAS Number Not Assigned (Unlabeled Levodropropizine: 99291-25-5) [9] [7]
Synonyms (S)-(-)-Dropropizine-d8; DF-526-d8 [1] [7]
Purity ≥98% [6] [8]
Storage Sealed, dry, at 2-8°C or as recommended on the Certificate of Analysis [6] [8]
Recommended Application and Workflow

This compound should be used as a stable isotope-labeled internal standard to correct for variability in sample preparation and ionization efficiency during mass spectrometric analysis.

The following diagram illustrates the core bioanalytical workflow for using this compound in sample preparation and analysis:

start Start: Biological Sample (Plasma/Serum) add_is 1. Add this compound Internal Standard start->add_is protein_precip 2. Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge 3. Centrifuge & Collect Supernatant protein_precip->centrifuge inject 4. LC-MS/MS Analysis centrifuge->inject result 5. Quantitative Data Analysis inject->result

Preparation of Stock Solutions and Calibrators

This section outlines the standard procedures for preparing solutions for a quantitative assay.

3.1 Stock and Working Solution Preparation

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1.0 mg of this compound. Transfer to a 10 mL volumetric flask and dissolve using DMSO to volume. This stable stock solution can be stored at -20°C [8].
  • Working IS Solution (1 µg/mL): Pipette 100 µL of the stock solution into a new container and dilute with 9.9 mL of a suitable solvent like methanol or water to obtain a 1 µg/mL working solution.

3.2 Calibration Standard Preparation Spike appropriate volumes of the working standard solution into blank biological matrix to create a calibration curve. The table suggests a representative calibration range.

Calibration Level Target Concentration (ng/mL) Volume of Working IS to Add
Lower Limit of Quantification (LLOQ) 1.0 10 µL
Low (CAL 1) 3.0 30 µL
Mid (CAL 2) 25 250 µL
High (CAL 3) 80 800 µL
Proposed LC-MS/MS Analytical Conditions

The following method parameters should be optimized for your specific instrument but serve as a starting point.

  • HPLC Conditions:

    • Column: C18 (e.g., 100 mm x 2.1 mm, 3.5 µm)
    • Mobile Phase A: 0.1% Formic Acid in Water
    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
    • Gradient: Program from 10% B to 90% B over 5 minutes
    • Flow Rate: 0.3 mL/min
    • Injection Volume: 5-10 µL
  • MS/MS Conditions (ESI Positive Mode):

    • Ionization Mode: Electrospray Ionization (ESI+)
    • Detection: Multiple Reaction Monitoring (MRM)
    • This compound MRM Transition: m/z 245.2 → ... (Note: The specific product ion for this compound was not available in the search results. This must be determined empirically).
    • The unlabeled Levodropropizine has a molecular weight of 236.32 g/mol [7]. The +8 Da mass shift from deuterium labeling gives this compound its distinct mass for detection.
Method Validation Parameters

While full validation data was not available, any bioanalytical method should be validated for the following parameters when using this compound as an IS:

  • Selectivity and Specificity: Confirm no interference at the retention times of the analyte and IS.
  • Linearity and Range: A calibration curve with a coefficient of determination (R²) ≥ 0.99 is typically required.
  • Accuracy and Precision: Both within-run and between-run assessments should meet accepted criteria (e.g., ±15% bias, ≤15% RSD).
  • Stability: Evaluate the stability of the IS in stock solution and in the processed matrix under various storage and handling conditions.

Pharmacological Context of the Parent Drug

Understanding the parent drug's properties is crucial for designing relevant biological experiments.

  • Mechanism of Action: Levodropropizine is a peripherally acting antitussive. It suppresses cough by inhibiting sensory C-fiber activation and reducing the release of neuropeptides in the airways, unlike centrally-acting drugs like dextromethorphan or codeine [4] [5].
  • Clinical Efficacy: A meta-analysis of 1,178 patients showed that Levodropropizine was significantly more effective than central antitussives in reducing cough frequency, severity, and nocturnal awakenings in both adults and children [3] [4].
  • Pharmacokinetics (Levodropropizine):
    • Absorption: Rapidly absorbed; time to peak plasma concentration is ~0.75 hours for immediate-release formulations [5].
    • Elimination: Elimination half-life is approximately 2.3 ± 0.5 hours, with about 35% excreted unchanged in urine [5].

The following diagram summarizes the key pharmacokinetic and pharmacodynamic properties of the parent drug, Levodropropizine, which inform the bioanalysis context:

pk Pharmacokinetics • Rapid Absorption (Tmax: ~0.75h) • Half-life: ~2.3 hours • Renal Excretion pd Pharmacodynamics (Mechanism of Action) action Inhibits Airway Sensory C-fibers pd->action admin Oral Administration admin->pk admin->pd effect Peripheral Antitussive Effect action->effect

Important Safety and Handling Notes

  • Intended Use: this compound is labeled "For research use only" and is not for diagnostic or therapeutic human use [1] [6].
  • Handling: Researchers should consult the Safety Data Sheet (SDS) from their supplier for specific handling and disposal instructions.

References

Analytical Methods for Levodropropizine and the Role of Levodropropizine-d8

Author: Smolecule Technical Support Team. Date: February 2026

Levodropropizine is a widely used, non-narcotic, peripheral antitussive agent that acts by inhibiting the cough reflex, potentially through the modulation of sensory neuropeptides and histamine receptors [1] [2] [3]. Its good tolerability profile makes it a common choice for treating cough in both adults and children [2].

Developing robust analytical methods is crucial for quality control, pharmacokinetic, and bioequivalence studies. The table below summarizes key aspects of analytical methods for levodropropizine, which form the basis for metabolite identification workflows.

Table 1: Overview of Analytical Methods for Levodropropizine

Aspect Description Relevance to Metabolite ID
Common Techniques Primarily HPLC with UV or fluorometric detection; also gas chromatography, spectrophotometric methods, and titration techniques [1]. HPLC is a cornerstone technique often coupled with mass spectrometry (MS) for metabolite identification.
Biological Matrices Successfully determined in raw material, pharmaceutical formulations, plasma, and urine [1]. Demonstrates established methods for extracting and analyzing the drug from complex biological samples like plasma and urine.
Example HPLC Method A specific method uses fluorescence detection (ex: 240 nm, em: 350 nm) on a reversed-phase column, with a LOD of 1-2 ng/mL in plasma [4]. Highlights the inherent detectability of levodropropizine and provides a starting point for developing an LC-MS method.
Internal Standards The method in [4] uses a structural analog (p-methoxylevodropropizine) as an internal standard. Levodropropizine-d8 is explicitly designed to serve as a superior internal standard for quantitative analysis (e.g., LC-MS, GC-MS) [5].

This compound is a deuterium-labeled version of the drug, where eight hydrogen atoms are replaced with deuterium [5]. Its primary application is to act as an internal standard and a tracer [5]. In a metabolite identification study, it would be used to:

  • Improve Quantification Accuracy: When added to biological samples (plasma, urine) before processing, it corrects for losses during sample preparation and variations in instrument response.
  • Track Metabolic Pathways: As a stable isotope tracer, it helps distinguish drug-derived metabolites from endogenous compounds in mass spectrometry data.

Proposed Protocol for Metabolite Identification

The following protocol is synthesized from general analytical chemistry principles and the specific information available from the search results.

Sample Preparation and Dosing
  • In Vivo Study: Administer a defined dose of unlabeled levodropropizine to the animal or human subjects.
  • Use of Internal Standard: For the in vitro analytical work, a known amount of This compound is added to each collected biological sample (e.g., plasma, urine) immediately after collection. This corrects for analyte loss during subsequent sample preparation steps [5].
Sample Pre-treatment and Extraction

Based on the established HPLC method [4], a liquid-liquid extraction can be effectively employed:

  • Alkalinization: Mix a measured volume of plasma (e.g., 200 µL) with a phosphate buffer (pH 8.9) to stabilize the analyte.
  • Extraction: Add an organic solvent mixture, such as chloroform-2-propanol (9:1, v/v), to extract levodropropizine, its metabolites, and the internal standard (this compound) from the aqueous plasma matrix.
  • Concentration: Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent (e.g., water or a water/methanol mixture) for instrumental analysis.
Instrumental Analysis: LC-MS/MS

While the search results confirm the use of HPLC, modern metabolite identification relies on Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

  • Chromatography: Utilize a reversed-phase C18 column with a mobile phase gradient of water/methanol or water/acetonitrile, modified with buffers like ammonium formate or acetate to improve separation and ionization.
  • Mass Spectrometry:
    • Full Scan Mode: To detect potential metabolites by identifying ions with mass shifts characteristic of common metabolic reactions (e.g., +16 for oxidation, -14 for demethylation).
    • Product Ion Scan Mode: Fragment the parent drug (levodropropizine) and the detected metabolites to elucidate their structures. The near-identical chemical behavior of this compound means it will elute at the same time as the parent drug, and its predictable mass shift ( +8 amu) will help confirm the identity of the parent ion.

The experimental workflow for this protocol can be visualized as follows:

Sample\nCollection Sample Collection Spike with\nInternal Standard\n(this compound) Spike with Internal Standard (this compound) Sample\nCollection->Spike with\nInternal Standard\n(this compound) Liquid-Liquid\nExtraction Liquid-Liquid Extraction Spike with\nInternal Standard\n(this compound)->Liquid-Liquid\nExtraction Concentrate &\nReconstitute Concentrate & Reconstitute Liquid-Liquid\nExtraction->Concentrate &\nReconstitute LC-MS/MS\nAnalysis LC-MS/MS Analysis Concentrate &\nReconstitute->LC-MS/MS\nAnalysis Data Processing\n& Interpretation Data Processing & Interpretation LC-MS/MS\nAnalysis->Data Processing\n& Interpretation

Diagram 1: Experimental workflow for metabolite identification of levodropropizine using this compound as an internal standard.

Key Considerations and Unexplored Areas

The available information has some gaps that you will need to address through further research and method development:

  • Specific Metabolites are Not Listed: The search results do not identify the chemical structures or the exact metabolic pathways (e.g., oxidation, glucuronidation) for levodropropizine. These would need to be elucidated during the MS/MS analysis.
  • Pharmacokinetic Variability: A recent study (2024) suggests that inter-individual variation in levodropropizine exposure may be linked to factors like body surface area (BSA) and eosinophil levels [2]. While not directly a metabolite ID concern, this variability could influence metabolite concentration levels in a clinical study and should be considered in study design.
  • Limited Modern Methods: The most specific analytical method found is from 1996 and uses fluorescence detection [4]. Current best practices would use high-resolution mass spectrometry (HR-MS) for more accurate metabolite identification and profiling.

Conclusion

The provided framework allows for the rational design of a metabolite identification study for levodropropizine. The known physicochemical properties and existing HPLC methods provide a solid starting point. The use of This compound as a stable isotope-labeled internal standard is a critical step to ensure reliable and quantitative results throughout the analytical workflow, from sample extraction to data analysis [5].

References

HDX-MS Stability Issues & Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

Issue Category Specific Symptoms Likely Causes Recommended Solutions

| Sample Preparation | Inconsistent deuteration levels, high back-exchange, poor peptide coverage. | Improper protein state (oligomerization, misfolding), impurities, incorrect buffer conditions. [1] | 1. Purity & State Check: Perform SDS-PAGE, intact protein MS, and size-exclusion chromatography (SEC) to confirm sample purity and oligomeric state prior to HDX. [1] 2. Functional Assay: Use a biochemical assay to confirm the protein is active and correctly folded. [1] | | Deuteration Reaction | Unusual exchange kinetics (e.g., unexpected EX1), poor reproducibility between replicates. | Uncontrolled pH/pD, temperature fluctuations, inaccurate D₂O concentration. [2] [1] | 1. Buffer & Temp Control: Use a buffer with sufficient buffering capacity. Pre-equilibrate protein and labeling buffer to the same stable temperature. [1] 2. pD Measurement: Remember that pD = pH meter reading + 0.4. [2] 3. Precise Dilution: Precisely maintain and report the D₂O concentration (typically 80-90%). [1] | | Quenching & Digestion | Low sequence coverage, "in-source" scrambling, broad peptide peaks. | Inefficient quenching, incomplete digestion, scrambling during fragmentation. [2] [3] | 1. Effective Quench: Use a quench buffer with low pH (~2.5) and keep samples at ≤ 0°C. [2] [4] 2. Pepsin Digestion: Use an immobilized pepsin column for consistent digestion. [4] [3] 3. Prevent Scrambling: For amino acid-level resolution, use Electron Transfer Dissociation (ETD) instead of Collision-Induced Dissociation (CID) to minimize deuterium scrambling. [3] | | Liquid Chromatography (LC) | High back-exchange, poor peptide separation, retention time shifts. | Inadequate cooling during LC, suboptimal chromatography gradient, high back-pressure. [4] | 1. Sub-zero LC: Perform LC separations at 0°C or lower to minimize back-exchange. [2] [4] 2. Optimized Gradient: Use a fast, reproducible UPLC gradient for efficient peptide separation. [4] | | Data & Reproducibility | Large error bars, inability to distinguish significant differences, inconsistent results. | Insufficient replicates, high back-exchange, non-standardized data analysis. [1] | 1. Technical Replicates: Perform at least three independent labeling reactions for a robust estimate of measurement error. [1] 2. Report Conditions: Clearly report buffer composition, pH, temperature, D₂O %, and digestion conditions for reproducibility. [1] |

Experimental Workflow for HDX-MS

To help visualize how these elements fit together, the following diagram outlines a standard bottom-up HDX-MS workflow, highlighting critical stages where stability must be controlled.

HDX_Workflow Start Sample Preparation (Confirm Purity & State) A Deuteration Reaction (Control pH, Temp, D₂O %) Start->A B Quenching (Low pH, Temp ≤ 0°C) A->B Controlled Time Points C Proteolytic Digestion (Immobilized Pepsin) B->C D Liquid Chromatography (Cooled UPLC System) C->D E Mass Spectrometry Analysis (Use ETD for localization) D->E F Data Processing E->F

Key Technical Protocols

For researchers looking to implement or troubleshoot specific steps, here is a summary of core methodological details derived from the literature:

  • Sample Preparation & Quality Control: Before any HDX experiment, confirm protein purity via SDS-PAGE and intact protein mass spectrometry. Use size-exclusion chromatography (SEC) or a native MS analysis to establish the correct oligomeric state, and a functional assay to confirm the protein is properly folded and active [1].
  • Deuteration Reaction Initiation: A typical reaction is initiated by a 10- to 13-fold dilution of the protein stock into a deuterated buffer (e.g., 20 mM Tris-HCl in D₂O, pD 7.4). The reaction is run at a constant temperature (e.g., room temperature or 10°C) for various time points (e.g., 10 seconds, 1 minute, 20 minutes, 1 hour, 4 hours) to follow the kinetics of deuterium uptake [4] [5].
  • Quenching and Digestion: The exchange reaction is quenched by adding a pre-chilled acidic buffer (e.g., glycine or phosphate buffer, pH 2.1-2.5) and lowering the temperature to ~0°C. Digestion is then typically performed using an immobilized pepsin column (at ~10°C to 25°C) to break the protein into peptides for analysis [4] [5].
  • Minimizing Back-Exchange: This is a critical consideration. After quenching, all subsequent steps (digestion, LC separation) must be performed at low temperature (0°C or lower) and low pH (around 2.5) to slow down the loss of incorporated deuterium (back-exchange) before mass spectrometry analysis [2] [4].

Key Takeaways for Stable HDX-MS Experiments

  • Control Physical Conditions: The stability of your HDX-MS data is highly dependent on precise control of pH/pD, temperature, and buffer composition at every stage, especially during the labeling reaction [1].
  • Validate Your Sample: Never skip the pre-experiment quality control. The most common source of irreproducible results is an improperly characterized protein sample [1].
  • Prioritize Replicates: Always include independent technical replicates (at least three) in your experimental design. This is the only way to statistically validate that observed differences in deuterium uptake are significant [1].

References

Foundational Synthesis Protocol & Optimization Levers

Author: Smolecule Technical Support Team. Date: February 2026

The core chemo-enzymatic synthesis of levodropropizine involves three key steps, with one offering a critical point for stereoselective optimization [1].

G Dichloroacetone (Starting Material) Dichloroacetone (Starting Material) Step 1: Monosubstitution with Sodium Benzoate Step 1: Monosubstitution with Sodium Benzoate Dichloroacetone (Starting Material)->Step 1: Monosubstitution with Sodium Benzoate Chloro-intermediate Chloro-intermediate Step 1: Monosubstitution with Sodium Benzoate->Chloro-intermediate Step 2: Baker's Yeast Reduction Step 2: Baker's Yeast Reduction Chloro-intermediate->Step 2: Baker's Yeast Reduction Key Optimization Point S-Chlorohydrin (73% ee) S-Chlorohydrin (73% ee) Step 2: Baker's Yeast Reduction->S-Chlorohydrin (73% ee) Step 3: Fractional Crystallization Step 3: Fractional Crystallization S-Chlorohydrin (73% ee)->Step 3: Fractional Crystallization Levodropropizine (95% ee) Levodropropizine (95% ee) Step 3: Fractional Crystallization->Levodropropizine (95% ee) Yeast Health Yeast Health Yeast Health->Step 2: Baker's Yeast Reduction Reaction Conditions Reaction Conditions Reaction Conditions->Step 2: Baker's Yeast Reduction Substrate Purity Substrate Purity Substrate Purity->Step 2: Baker's Yeast Reduction

This synthesis workflow highlights that the Baker's Yeast Reduction is the stage where you have the most significant opportunity to influence the yield and enantiomeric excess (ee) of the final product [1].

Troubleshooting Guide: Low Enantiomeric Excess (ee)

A low ee after the bioreduction step is a primary challenge. The table below outlines potential causes and solutions.

Problem Possible Root Cause Suggested Solution
Low Enantiomeric Excess (ee) after Bioreduction Sub-optimal health or concentration of baker's yeast. Standardize yeast activation protocol; ensure high viability.
Reaction conditions (pH, temperature, substrate feeding rate) not optimized. Control pH and temperature; use controlled substrate feeding to reduce toxicity.
Impurities in the chloro-intermediate substrate inhibiting the enzyme. Purify the chloro-intermediate before the bioreduction step.

Analytical Methods for Quality Control

To monitor your synthesis and troubleshoot effectively, you need robust analytical methods. The following table summarizes techniques commonly used for levodropropizine analysis, which can be adapted for the deuterated form [2].

Method Application Note
HPLC/UV Most common method for determination in raw material and pharmaceutical formulations. Likely the most accessible for routine analysis.
Spectrophotometry (UV/Vis) Drug quantification.
Gas Chromatography Drug determination.
Voltammetric/Potentiometric/Conductometric Titration Drug determination.

Frequently Asked Questions (FAQ)

Q: What is the primary strategy to achieve high enantiopurity in levodropropizine synthesis? A: High enantiopurity is achieved through a two-stage process: First, an initial baker's yeast reduction that provides moderate stereoselectivity (73% ee). Second, a fractional crystallization step that further enriches the enantiomeric excess to 95% or higher [1].

Q: I am synthesizing the deuterated version (levodropropizine-d8). How should I adapt these protocols? A: The core chemical and enzymatic steps will be identical. Your focus should be on:

  • Isotope Effects: The presence of deuterium can slightly alter reaction kinetics. Monitor the rate of the baker's yeast reduction closely, as it may be slower.
  • Analytical Method Adjustment: Ensure your HPLC or GC methods can separate and accurately quantify the deuterated compound, which may have a slightly different retention time than the protiated form.

Q: Where can I find detailed experimental data for the cited methods? A: The primary research article referenced [1] should contain the most detailed experimental section. For comprehensive information on analytical techniques, the review article [2] is an excellent resource for understanding the scope of available methods.

A Note on Deuterated Synthesis Optimization

For This compound, the key is to apply the optimization principles from the standard synthesis while being mindful of the kinetic isotope effect. Pay close attention to the baker's yeast reduction step, as the replacement of hydrogen with deuterium may require adjustments to reaction time or conditions to achieve the same yield and enantioselectivity.

References

NMR spectral interpretation deuterated compound

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: Why are deuterated solvents used in NMR spectroscopy?
    • A: Deuterated solvents are used for two primary reasons. First, they provide a signal (deuterium lock) that allows the spectrometer to maintain a stable magnetic field throughout the experiment. Second, they reduce the intense solvent signal that would otherwise overwhelm the much weaker signals from the sample. Modern spectrometers use the deuterium signal to constantly adjust the field, ensuring consistent data acquisition [1].
  • Q2: Why do I see a residual solvent peak in my ¹H-NMR spectrum?
    • A: Deuterated solvents are typically >99.8% deuterated. The small percentage of remaining protons (e.g., in DMSO-d₅ or acetone-d₅) gives rise to the residual solvent peak you observe in the ¹H-NMR spectrum [2].
  • Q3: What is the D₂O shake test and how is it performed?
    • A: The D₂O shake test is a simple experiment used to identify exchangeable protons, such as those in hydroxyl groups (-OH) from alcohols or carboxylic acids, and amine groups (-NH₂). When a few drops of deuterium oxide (D₂O) are added to the NMR sample, these exchangeable protons are replaced by deuterons. This causes their corresponding signals in the ¹H-NMR spectrum to disappear or significantly reduce in intensity, allowing for easy identification [1].

Troubleshooting Guide

Problem 1: Complex Coupling from Residual Solvent Peaks
  • Symptoms: The residual solvent peak in your ¹H-NMR spectrum appears as a multiplet (often a quintet for methyl groups) instead of a singlet, which can complicate integration or cause overlap with nearby sample peaks [2].
  • Causes: This multiplet structure is caused by scalar coupling between the residual proton (spin = 1/2) and the two deuterium atoms (spin = 1) on the same carbon atom. The multiplicity can be calculated as 2 * I * N + 1, where I=1 for deuterium and N=2 is the number of deuterons. This results in a quintet (212 + 1 = 5) [2].
  • Solutions:
    • Use Deuterium Decoupling: If your spectrometer has the capability, applying deuterium decoupling during acquisition will collapse the multiplet into a clean singlet, simplifying the spectrum [2].
    • Consult Reference Tables: Be aware of the expected chemical shifts and multiplicity patterns for common deuterated solvents. The table below summarizes this data.
Solvent Residual ¹H Peak (ppm) Multiplicity (without decoupling)
DMSO-d₆ ~2.5 Quintet [2]
Acetone-d₆ ~2.05 Quintet [2]
CDCl₃ ~7.26 Singlet
Methanol-d₄ (OHD) ~4.87 Triplet
Methanol-d₄ (CHD₂) ~3.31 Quintet
Problem 2: Identifying Exchangeable Protons
  • Symptoms: A broad peak appears in the ¹H-NMR spectrum that is difficult to assign, or its chemical shift seems inconsistent with literature values. This is common for O-H and N-H protons [1].
  • Causes: The chemical shift of exchangeable protons is highly sensitive to concentration, temperature, and solvent purity, leading to variable and broad peaks [1].
  • Solutions:
    • Perform the D₂O Shake Test: This is the definitive method to confirm if a signal comes from an exchangeable proton. The workflow below outlines the procedure.

G Start Obtain initial ¹H-NMR spectrum A Observe broad or unassigned peak Start->A B Add few drops of D₂O to NMR tube A->B C Cap and shake tube gently B->C D Re-measure ¹H-NMR spectrum C->D E Compare with initial spectrum D->E F Peak disappeared or reduced? E->F G Confirmed: Peak is from exchangeable proton (O-H, N-H) F->G Yes H Investigate other assignments for the proton signal F->H No

Experimental Protocols

Protocol for D₂O Shake Test

Purpose: To confirm the identity of exchangeable protons (e.g., in -OH or -NH₂ groups) in a molecule [1].

Materials:

  • Your prepared NMR sample in a deuterated solvent.
  • Deuterium oxide (D₂O).
  • A pipette.

Steps:

  • Acquire Initial Spectrum: Run a standard ¹H-NMR spectrum of your sample and note the chemical shifts of all peaks, particularly any broad ones [1].
  • Add D₂O: Carefully remove the NMR tube from the spectrometer. Using a pipette, add 1-2 drops of D₂O directly to the solution in the NMR tube [1].
  • Mix: Cap the tube and shake it gently for a few seconds to ensure thorough mixing [1].
  • Re-measure: Place the tube back into the spectrometer and acquire a new ¹H-NMR spectrum under identical conditions [1].
  • Interpret Results: Compare the new spectrum with the original. If a peak has disappeared or significantly decreased in intensity, it belongs to an exchangeable proton [1].
General Workflow for NMR Spectral Interpretation

For a complete structural characterization, a multi-step approach using 1D and 2D NMR experiments is recommended [3]. The following workflow provides a logical progression for analysis.

G Step1 1. ¹H-NMR Analysis Step2 2. ¹H-¹H COSY Step1->Step2 s1_detail Assign chemical shifts, integration, multiplicity, and J-couplings Step1->s1_detail Step3 3. ¹³C-NMR & DEPT Step2->Step3 s2_detail Identify protons that are coupled to each other (2-3 bond connectivity) Step2->s2_detail Step4 4. ¹H-¹³C HSQC Step3->Step4 s3_detail Determine number and type of carbon atoms (CH₃, CH₂, CH, C) Step3->s3_detail Step5 5. ¹H-¹³C HMBC Step4->Step5 s4_detail Establish direct ¹H-¹³C connectivities (1-bond) Step4->s4_detail s5_detail Establish long-range ¹H-¹³C connectivities (2-3 bonds) Step5->s5_detail

References

Troubleshooting Guide: Minimizing Protium Exchange

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to specific issues researchers might encounter.

FAQ 1: Why is my deuterated standard losing its label before analysis, and how can I prevent this? Back-exchange, where deuterium (D) is replaced by protium (H) from the solvent, is a common problem. The rate of this exchange is highly dependent on experimental conditions [1].

  • Solution: Control your pH and ionic strength carefully. The minimum rate of back-exchange occurs at approximately pH 2.25 under low ionic strength conditions, not the traditionally used pH 2.5 [1]. Furthermore, use a two-stage strategy:
    • Stage 1 (Proteolysis & Trapping): Use higher salt conditions (>20 mM) to maintain predictable HX rates.
    • Stage 2 (LC Separation & ESI Injection): Use low salt (<20 mM) and a pH of 2.25 to minimize back-exchange during the final steps before mass spectrometry analysis [1].

FAQ 2: How does my LC setup affect deuterium recovery? The liquid chromatography step is a major site for back-exchange. However, focusing solely on shortening the LC time provides minimal benefit.

  • Solution: Shortening the LC elution gradient by two-fold only reduces back-exchange by about 2% (e.g., from 30% to 28%) but can significantly sacrifice signal-to-noise ratio and the number of peptides detected [1]. It is more effective to optimize the solution conditions (pH and ionic strength as above) than to rush the chromatography.

FAQ 3: My analytical technique can't distinguish between isotopomers. What are my options? Standard techniques like NMR and HRMS often struggle with this. NMR can suffer from signal overlap, and HRMS can identify isotopologues but cannot differentiate between isotopomers (isomers differing in the position of the deuterium) [2].

  • Solution: Consider Molecular Rotational Resonance (MRR) Spectroscopy. This technique can uniquely identify and quantify different isotopomers in a mixture with high resolution, providing a complete description of the isotopic composition [2].

Experimental Condition Optimization

The table below summarizes the quantitative effects of key parameters on back-exchange, based on systematic analysis [1].

Factor Optimal Condition for Minimizing Back-Exchange Effect on Back-Exchange
Solution pH pH 2.25 (at low ionic strength) Shift from pH 2.5 significantly reduces back-exchange.
Ionic Strength Low salt (< 20 mM) for LC & ESI stages High salt shifts pH minimum; low salt is crucial post-trapping.
LC Gradient Time Standard, well-shaped gradient Shortening gradient by 2x reduces back-exchange by only ~2%.
Target D-recovery Optimized conditions Can achieve 90 ± 5% D-label recovery for hundreds of peptides.

Detailed Protocol: H/D Exchange Mass Spectrometry Workflow

This protocol outlines the key steps for preparing a deuterated protein sample for MS analysis while minimizing back-exchange, based on established methodologies [1] [3].

Workflow Overview:

HDX_Workflow Start Deuterated Protein Sample Step1 Quench and Denature (pH 2.5, High Salt) Start->Step1 Step2 Online Proteolytic Digestion (Immobilized Pepsin Column) Step1->Step2 Step3 Peptide Trapping & Desalting (Trap Column) Step2->Step3 Step4 LC Separation (Low Salt, pH 2.25) Step3->Step4 Step5 Electrospray Ionization & MS Analysis Step4->Step5

Step-by-Step Procedure:

  • Quench and Denature

    • Dilute the deuterated protein sample into a chilled (0°C) quench buffer. The standard buffer is 100 mM phosphate or 100 mM Tris-HCl, pH 2.5, often containing 0.5-2 M GuHCl [1] [3].
    • The low pH slows the H/D exchange rate, and the denaturant ensures the protein is unfolded for efficient digestion.
  • Online Proteolytic Digestion

    • Immediately inject the quenched sample into a system containing an immobilized pepsin column [1].
    • The protein is fragmented into peptides as it flows through the column. This step is typically performed at 0-4°C.
  • Peptide Trapping and Desalting

    • The digested peptide fragments are directly loaded onto a reverse-phase (e.g., C4 or C18) trap column.
    • Wash the trap with the initial, high-salt quench buffer (pH 2.5) to remove salts and denaturant. Isocratic flow until ~1.5 times the injection volume has passed ensures complete buffer exchange [1].
  • LC Separation with Optimized Conditions

    • Elute the peptides from the trap column and separate them using an analytical C18 column with an acetonitrile gradient.
    • This is a critical step for minimizing back-exchange. The aqueous running buffer for this stage must be low ionic strength (< 20 mM) and adjusted to pH 2.25 to achieve the minimum HX rate [1]. Buffers often contain 0.1% formic acid, with pH adjusted by TFA/NH4OH.
  • Electrospray Ionization and MS Analysis

    • The separated peptides are directly injected into the mass spectrometer via an electrospray ionization (ESI) source.
    • The mass of each peptide is determined, and the amount of carried deuterium is calculated by subtracting the centroid mass of the all-H peptide [1].

A Note on Deuteration Synthesis and Analysis

When creating deuterated standards, the synthesis and analysis method matters.

  • Synthesis Challenge: Methods like Pt/C-catalyzed hydrogen-deuterium exchange, while efficient for fully deuterating amino acids, can cause significant racemization (loss of chiral purity) [4].
  • Analysis Challenge: Standard NMR and HRMS have limitations. As noted in the FAQs, MRR spectroscopy is a powerful technique for unambiguously determining the structure and isotopic purity of deuterated products, capable of revealing even low-level (1-5%) impurities [2].

References

storage conditions levodropropizine-d8 stability

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Handling Summary

The table below summarizes the key information available for Levodropropizine-d8.

Property Information
Recommended Storage Room temperature (continental US); refrigerator (2-8°C) for long-term storage [1].
Shipping Conditions Ambient temperature [1].
Form Solid (as supplied) [1].
Handling Note Specific stability data (e.g., shelf life, degradation profile) is not provided in search results.

Frequently Asked Questions

What are the known stability risks for this compound?

While specific degradation pathways for this compound are not listed, a common impurity and degradation product of the parent compound, Levodropropizine, is Levodropropizine N-Oxide [2]. This suggests that monitoring for this compound may be relevant in stability studies.

Where can I find the detailed stability data?

The supplier, MedChemExpress (MCE), states that the product should be stored "under the recommended conditions in the Certificate of Analysis" [1]. This document, provided with the purchase, is the definitive source for specific batch-related data such as:

  • Exact expiration date
  • Results of purity and stability testing
  • Recommended storage conditions validated for that specific batch
The storage recommendations seem conflicting. Which should I follow?

The recommendations for room temperature and refrigeration are not necessarily conflicting but may serve different purposes:

  • Room Temperature: Suitable for short-term storage of the unopened vial under controlled conditions, such as in a lab desiccator.
  • Refrigeration (2-8°C): Recommended for long-term storage to maximize the compound's stability and shelf-life [1]. For best practices, storing the compound in a refrigerator is advised.

Experimental Guidance for Stability Assessment

Since comprehensive public data is limited, you may need to establish stability profiles for your specific experimental conditions. The workflow below outlines a general approach.

cluster_conditions Stress Conditions (Examples) Start Start: Plan Stability Study C1 Define Stress Conditions Start->C1 C2 Prepare Sample Solutions C1->C2 T1 Thermal Stress (e.g., 40°C, 60°C) T2 Hydrolytic Stress (Acidic/Basic pH) T3 Oxidative Stress (e.g., H₂O₂) T4 Photolytic Stress (UV/VIS Light) C3 Apply Stress Conditions C2->C3 C4 Analyze Samples (HPLC/LC-MS) C3->C4 C5 Identify Degradants C4->C5 C6 Establish Storage Protocol C5->C6

Methodology Details:

  • Define Stress Conditions: Expose the compound to various stressors to understand its degradation profile [2]. Key parameters include:

    • Thermal Stress: incubate at elevated temperatures (e.g., 40°C, 60°C).
    • Hydrolytic Stress: prepare solutions in buffers of different pH (e.g., 0.1M HCl and 0.1M NaOH).
    • Oxidative Stress: treat with a low concentration of hydrogen peroxide (e.g., 3%).
    • Photolytic Stress: expose to UV and visible light following ICH guidelines.
  • Prepare Sample Solutions: Dissolve this compound in an appropriate solvent, such as acetonitrile or a mixture of acetonitrile and water or buffer, ensuring the concentration is suitable for detection (e.g., in the µg/mL to mg/mL range).

  • Apply Stress Conditions: For solution stability, analyze samples immediately after preparation (t=0) and after specified time intervals under stress conditions. For solid-state stability, store the powder under intended storage and accelerated conditions.

  • Analyze Samples (HPLC/LC-MS): This is the most critical step for a deuterated compound used as a tracer or internal standard [1].

    • Technique: Use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
    • Internal Standard: Since this compound is itself a deuterated internal standard, you would monitor its peak area and purity directly.
    • Key Metrics:
      • Purity Decrease: Monitor the reduction in the main peak area of this compound.
      • Degradant Formation: Look for the appearance and increase of new peaks. Specifically monitor for Levodropropizine N-Oxide and the non-deuterated Levodropropizine, which could indicate instability or hydrogen-deuterium exchange [2].

Key Considerations for Your Research

  • Consult the Certificate of Analysis (CoA): Always refer to the batch-specific CoA from the supplier for the most accurate starting point for storage and handling [1].
  • Validate for Your Conditions: The stability of the compound can be affected by your specific experimental setup, such as the solvent used, concentration, and temperature. The stability data you generate in your intended vehicle and conditions is the most reliable.
  • Monitor Deuterium Loss: A unique stability concern for deuterated compounds like this compound is the potential for deuterium-hydrogen (D/H) exchange back to the non-deuterated form over time, especially in solution. LC-MS is essential to monitor for this specific type of degradation [1].

References

Methods for Deuterium Incorporation Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The appropriate analysis method depends on your experimental goals, sample type, and required sensitivity. The following table summarizes the primary techniques used in current research.

Analysis Method Typical Application Key Information Provided Key Considerations
Nuclear Magnetic Resonance (NMR) Spectroscopy [1] Determining deuteration level & sites in synthesized compounds (e.g., amino acids) [1]. Quantifies deuteration level; identifies specific atomic positions of deuterium incorporation. Requires relatively pure samples; uses deuterated solvents (e.g., D₂O) for locking and referencing [1].
Mass Spectrometry (MS) [2] Metabolic tracing (Rapid Evaporative Ionization MS) [2]; pharmacokinetic studies [3]. Detects mass shift due to deuterium incorporation; identifies & quantifies labeled metabolites & lipids. Highly sensitive; can analyze complex mixtures. Hydrogen-Deuterium Exchange MS (HDX-MS) used for protein structural analysis [3].
Liquid Chromatography-MS (LC-MS/MS) [3] Bioanalysis in drug development; quantifying drugs/metabolites in biological fluids [3]. Separates complex mixtures before MS detection; provides high specificity & sensitivity for quantification. Ideal for complex matrices (blood, urine); often uses deuterated internal standards for precise quantification [3].

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems in deuterium incorporation experiments.

Problem Possible Cause Troubleshooting Guide
Low Deuteration Efficiency Suboptimal reaction conditions (catalyst, temp, time). Optimize catalyst loading & type (e.g., Pt/C, enzymes) [1]. Test different temperatures (e.g., 100-230°C for Pt/C) & reaction durations [1].
Racemization of Chiral Molecules Harsh reaction conditions (high temp, metal catalysts) [1]. Use milder, enzyme-catalyzed reactions that prevent racemization [1]. Employ chiral separation methods (e.g., chromatography) post-deuteration [1].
Unwanted Metabolic Pathway Shifting Blocking a primary metabolic pathway in a drug candidate. Conduct thorough metabolic profiling. Deuteration is most effective when the C-H bond cleavage is rate-limiting [3].
Ambiguous Incorporation Origin Uncertainty between biological incorporation & non-biological chemical exchange [2]. Include proper controls: inactivate biomass (e.g., via sonication) to distinguish biological from abiotic deuterium uptake [2].

Detailed Experimental Protocols

Protocol 1: Pt/C-Catalyzed Deuteration of Amino Acids

This method is effective for deuteration of amino acids, including their side chains, but may cause racemization [1].

  • Reaction Setup: In a high-pressure reactor with a Teflon liner, combine 1 g of amino acid, 0.40 g of Pt/C catalyst (3 wt% Pt), 4 mL of 2-propanol, and 40 mL of D₂O [1].
  • Reaction Execution: Seal the reactor and heat to a temperature between 100°C and 230°C with continuous stirring for 1 to several days [1].
  • Work-up: After cooling, remove the catalyst by filtration through Celite. Filter the solution further through a 0.22 μm filter [1].
  • Product Isolation: Evaporate the filtrate to dryness under reduced pressure to obtain the deuterated amino acids. Purify further by washing with ethanol if needed [1].
  • Analysis: Determine the deuteration level and sites using ¹H and ²H NMR spectroscopy [1].
Protocol 2: REIMS with DIP for Antimicrobial Susceptibility Testing (AST)

This novel workflow allows for rapid AST by monitoring metabolic activity via deuterium incorporation [2].

  • Sample Preparation: Grow bacterial isolates (e.g., uropathogenic E. coli) in a suitable medium supplemented with 10% D₂O, both with and without the antimicrobial drug of interest [2].
  • Incubation: Incubate the cultures for a short period (e.g., 1 hour) [2].
  • Biomass Harvesting: Centrifuge samples at 5,000 × g for 10 minutes at 4°C. Discard the supernatant and wash the biomass pellet three times with sterile physiological saline (0.9% NaCl) [2].
  • Direct Analysis: Analyze the washed biomass directly using Rapid Evaporative Ionization Mass Spectrometry (REIMS) without extensive preparation [2].
  • Data Interpretation: Use multivariate statistical analysis to identify clustering patterns. Susceptible isolates under antimicrobial pressure will show significantly less deuterium incorporation due to reduced metabolic activity [2].

Experimental Workflow Diagrams

The following diagram illustrates the logical workflow for the Pt/C-catalyzed deuteration protocol.

DeuterationWorkflow Amino Acid Deuteration Workflow start Start Experiment prep Reaction Setup: - Amino Acid + Pt/C Catalyst - 2-propanol/D₂O solvent - High-pressure reactor start->prep react Heat Reaction (100-230°C) Stir for 1-several days prep->react workup Work-up & Isolation: - Cool and filter catalyst - Evaporate filtrate to dryness - Wash with ethanol if needed react->workup analyze Analysis & Characterization: - Determine deuteration (NMR) - Check for racemization - Assess photostability workup->analyze end Deuterated Product analyze->end

This workflow outlines the key stages for deuterium incorporation in amino acids, from reaction setup to final analysis [1].

The diagram below shows the application of deuterium incorporation in a biological assay for rapid antimicrobial susceptibility testing.

ASTWorkflow REIMS & DIP for AST Workflow Start Start Culture Culture Bacterial Isolates in D₂O Media Start->Culture Treat Treat with/without Antimicrobial Drug Culture->Treat Incubate Short Incubation (e.g., 1 hour) Treat->Incubate Harvest Harvest & Wash Biomass Incubate->Harvest REIMS Direct Analysis via REIMS Harvest->REIMS Result Resistant: High D incorp. Susceptible: Low D incorp. REIMS->Result

This workflow uses deuterium as a metabolic tracer to differentiate between resistant and susceptible bacterial isolates based on their metabolic activity under antibiotic pressure [2].

References

troubleshooting isotope effects chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to common questions about isotope effects in chromatography:

Question Answer
What are the symptoms of isotope effects in my chromatogram? The primary symptom is the incomplete separation or co-elution of labeled and unlabeled versions of the same compound, often observed as a single broad or split peak instead of two distinct peaks [1].
How can I improve the separation of isotopic compounds? Method optimization is key. You can adjust the mobile phase composition, use a different stationary phase (e.g., one designed for chiral separation), modify the flow rate, or control the column temperature to achieve baseline separation [2] [1].
My method was working but now the retention times are shifting. Why? This is often related to column degradation [2]. Contamination from sample matrices can build up on the column, altering its surface chemistry and how it interacts with isotopes. Consistent column maintenance and cleaning are crucial [2].
Could detector settings affect my isotope ratio data? Yes. Detector noise and improper sensitivity settings can lead to inaccurate quantification of minor isotopic species. Ensure your detector is clean, well-maintained, and calibrated for the expected concentration range [2].

Troubleshooting Guide: A Practical Case Study

The following workflow, based on a 2025 method development for enantiomer-specific radiocarbon analysis, provides a practical example of isolating and analyzing isotopic compounds [1]. This illustrates how multiple separation techniques can be combined to address challenging separations.

Start Start: Sample Mixture (L- and D- enantiomers) Step1 Step 1: Chiral Separation Start->Step1 HPLC with Teicoplanin Chiral Stationary Phase Step2 Step 2: Fraction Collection & Drying (N₂/Ar Stream) Step1->Step2 Baseline Separation Achieved Step3 Step 3: Clean-up Step (Mixed-Mode Cation Exchange) Step2->Step3 Dissolve in 0.1 M HCl Step4 Step 4: Final Drying & Purity Assessment Step3->Step4 Collect & Dry End End: Isolated Enantiomers Ready for EA-AMS Step4->End Confirm Purity via HPLC-CAD & C/N Check

Experimental Protocol for Enantiomer Separation

This protocol details the steps from the diagram above for isolating underivatized L- and D-amino acids for subsequent radiocarbon analysis [1].

  • Step 1: Chiral Separation

    • Instrument: Agilent 1290 HPLC system with Diode Array Detector (DAD) at 214 nm [1].
    • Column: Dr. Maisch GmbH Reprosil CHIRAL AA (250 × 4.6 mm, 8 μm) [1].
    • Conditions: Isocratic elution with 85% Methanol / 15% Water at a flow rate of 1.5 ml/min and a temperature of 20°C [1].
    • Fraction Collection:
      • L-Alanine: 5 - 14 min
      • D-Alanine: 15 - 32 min
      • L-Valine: 4 - 8 min
      • D-Valine: 10 - 20 min [1]
  • Step 2: Sample Clean-up

    • Purpose: To remove salts and other potential contaminants introduced during the first step [1].
    • Column: SIELC Primesep A (mixed-mode reversed-phase cation exchange, 50 × 10 mm, 5 μm) [1].
    • Mobile Phase: A) Water with 0.1% Trifluoroacetic Acid (TFA), B) Acetonitrile with 0.1% TFA [1].
    • Conditions: Isocratic at 95% A / 5% B, flow rate of 1.5 ml/min [1].
    • Fraction Collection:
      • Alanine enantiomers: 6 - 11 min
      • Valine enantiomers: 12 - 19 min [1]
  • Step 3: Purity and Composition Check

    • Chromatographic Purity: Verified using HPLC with a Charged Aerosol Detector (CAD) and a porous graphite column for orthogonal separation confirmation [1].
    • Elemental Check: Carbon-to-nitrogen (C/N) ratios were measured using a nano-Elemental Analyzer/Isotope Ratio Mass Spectrometer (nano-EA/IRMS) to confirm the absence of foreign carbon contamination [1].
  • Step 4: Isotope Analysis

    • The purified enantiomers were ultimately analyzed for radiocarbon using an Elemental Analyzer-Accelerator Mass Spectrometer (EA-AMS) [1].

Key Considerations for Your Experiments

  • Underivatized Analysis: The described protocol keeps amino acids in their native, underivatized state. This is critical for accurate radiocarbon analysis, as adding carbon during derivatization makes isotopic correction extremely difficult and imprecise [1].
  • Contamination Control: The method emphasizes using hydrocarbon-free gasses (N₂/Ar) for drying and includes rigorous purity checks to prevent contamination, which is paramount for sensitive isotope measurements [1].

References

handling deuterated compounds laboratory protocols

Author: Smolecule Technical Support Team. Date: February 2026

Common Challenges & Troubleshooting

The table below outlines frequent issues encountered when working with deuterated compounds and their respective solutions.

Problem Area Specific Issue Probable Cause & Troubleshooting Guide

| Deuterated Protein Expression | Low protein yield or cell death in D₂O medium [1] | Cause: Insufficient cell adaptation to deuterium. Solution: Use a stepped adaptation protocol in shaker flasks, maintaining cell density in the exponential phase (A₆₀₀ ≥ 0.2) for healthy growth [1]. | | Deuterated Protein Expression | Low deuteration level [1] | Cause: Carryover of protonated rich medium (e.g., LB) into the final deuterated culture. Solution: Use a defined M9 medium and avoid multiple media transfers that can reduce cell health [1]. | | Deuterated Solvents & NMR | Poor deuterium lock in NMR [2] | Cause: Water contamination or paramagnetic impurities (e.g., Fe²⁺, Mn²⁺, Cu²⁺) in the deuterated solvent. Solution: Use high-purity solvents, store them over molecular sieves, and ensure glassware is clean [2]. | | Deuterated Solvents & NMR | Broad peaks in NMR spectra [2] | Cause: Particulate matter in the sample or paramagnetic impurities. Solution: Ensure the sample is fully dissolved and homogeneous. Filter the sample to remove particulates [2]. | | Drug Metabolism & Efficacy | Altered metabolic pathway or unexpected toxicity [3] | Cause: Deuterium Kinetic Isotope Effect (DKIE) can slow the breakdown of the primary metabolite, shifting metabolism to a secondary, potentially toxic pathway [3]. | | Drug Metabolism & Efficacy | Reduced efficacy despite improved stability [3] | Cause: Deuterium incorporation may inadvertently and negatively affect the drug's interaction with its target protein [3]. |

Detailed Experimental Protocol: Deuterated Protein Production

Here is a detailed methodology for expressing highly deuterated proteins in E. coli, adapted from a proven protocol [1]. This method yields 5-50 mg per liter of culture with >90% deuteration.

Start Start D1 D1 Start->D1 D2 D2 D1->D2 Decision1 A600 ~0.4-0.5? D2->Decision1 D3 D3 Decision2 A600 ~0.4-0.5? D3->Decision2 D4 D4 D5 D5 D4->D5 Decision3 A600 ~0.8-0.9? D5->Decision3 Decision1->D3 Yes Decision1->Decision1 No, continue growth Decision2->D4 Yes Decision2->Decision2 No, continue growth Decision3->Decision3 No, continue growth Induction Induction Decision3->Induction Yes

Protocol Steps:

  • Day 1: Transform your plasmid into BL21(DE3) competent cells and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C. Prepare 1L of 2H-M9 (deuterated) medium and store at 4°C [1].
  • Day 2:
    • Inoculate LB: Pick several dozen fresh colonies to inoculate 15 mL of LB medium in a 250 mL flask. Grow at 37°C with shaking (250 rpm) until A₆₀₀ reaches ~0.4-0.5 (approx. 2 hours) [1].
    • Adapt to 50% D₂O: Add 15 mL of 2H-M9 medium directly to the flask (total 30 mL). Continue growth until A₆₀₀ ~0.4-0.5 (approx. 1 hour) [1].
    • Adapt to 75% D₂O: Add 30 mL of 2H-M9 medium (total 60 mL). Grow until A₆₀₀ ~0.4-0.5 (approx. 1 hour) [1].
    • Switch to 100% D₂O: Pellet cells (10 min, 3000 × g), discard supernatant, and resuspend in 100 mL of fresh 2H-M9 medium in a 500 mL flask. Grow for 1 hour to acclimate [1].
    • Overnight Culture: Add 100 mL of 2H-M9 medium (total 200 mL). Grow overnight at 37°C [1].
  • Day 3:
    • Scale Up: The A₆₀₀ should be ~1.3-1.5. Combine the 200 mL culture with the remaining 800 mL of 2H-M9 medium in a 4 L flask. The starting A₆₀₀ should be ~0.2-0.3 [1].
    • Grow to Density: Monitor A₆₀₀. Cells typically double every 2 hours. Grow until A₆₀₀ reaches 0.8-0.9 [1].
    • Add Precursors & Induce: 30 minutes before induction, add necessary supplements (e.g., isotope-labeled precursors for methyl labeling). Induce protein expression with IPTG [1].

Key Best Practices for Handling

  • Deuterated Solvents: Handle deuterated solvents under an inert atmosphere (e.g., in a glovebox) when possible to prevent atmospheric moisture absorption [2]. For NMR, use high-quality deuterated solvents and store them with molecular sieves to maintain isotopic purity [2].
  • Analytical Considerations: For precise analysis of deuterated compounds, especially complex isotopomers, consider using Molecular Rotational Resonance (MRR) Spectroscopy. MRR can distinguish between isotopomers and isotopologues with high sensitivity based on their unique moments of inertia, providing clarity that NMR sometimes cannot [4].
  • Synthetic Innovation: New methods like electrochemical flow synthesis are emerging. These systems can perform deuteration at ambient pressure and room temperature using D₂O, offering a potentially safer and more efficient alternative to traditional batch processes that use deuterium gas [5].

References

Troubleshooting Guide: Deuterated Pharmaceutical Purity

Author: Smolecule Technical Support Team. Date: February 2026

Here is a table of common issues, their potential causes, and recommended solutions.

Challenge / Symptom Root Cause Solution / Recommended Action
Inconsistent Metabolic Stability Results [1] Metabolic switching; deuteration at one site shifts metabolism to another, undeuterated site. Conduct thorough in-vivo metabolism studies to identify all potential metabolic pathways early in development [1].
Inaccurate Deuterium Enrichment Measurement [2] Standard analytics (NMR, HRMS) cannot fully distinguish complex isotopomer mixtures. Employ Molecular Rotational Resonance (MRR) spectroscopy for unambiguous identification and quantification of all isotopomers [2].
Impurities from Incomplete/Inaccurate Deuteration [3] [4] [2] Under-, over-, or mis-deuteration during synthesis creates hard-to-separate isotopologue/isotopomer impurities. Optimize synthesis (e.g., HIE conditions) for precision. Use MRR to guide process optimization. Set strict specifications for isotopic impurity profiles [2].
Incorrect Bioanalytical Quantification [5] Matrix effects can cause a deuterated internal standard (IS) to behave differently than the analyte. During LC-MS/MS method validation, rigorously test for matrix effects to confirm the deuterated IS appropriately corrects for the analyte's response [5].
Isotopic Purity Drift or Inconsistency H/D scrambling during synthesis or analysis; low purity of deuterium raw materials [6]. Use high-purity deuterium sources. Implement advanced analytical control (e.g., AI-driven distillation [6]) and optimize protocols to prevent scrambling (e.g., improved thermolysis) [2].

Frequently Asked Questions (FAQs)

Analytical Methods

Q1: What are the primary analytical techniques for assessing deuterated API purity and identity? The most critical techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often used together with chromatography [3] [4].

  • NMR: ¹H-NMR observes the absence of proton signals where deuterium is incorporated, while ²H-NMR directly detects deuterium atoms. NMR is essential for confirming the position of deuterium substitution [4].
  • MS (especially HRMS): Confirms the molecular weight shift and is the primary tool for determining deuterium enrichment rates and identifying isotopologues [4].
  • Chromatography (LC-/GC-MS): Separates and helps identify impurities and degradation products [4].
  • MRR Spectroscopy: A powerful emerging technique that overcomes the limitations of NMR and MS by uniquely identifying and quantifying all isotopomers in a mixture, even at low levels (<1%) [2].

Q2: Why might a deuterated internal standard in LC-MS/MS sometimes lead to inaccurate quantification, and how can this be addressed? A deuterated internal standard (IS) is usually the best choice, but it can co-elute with the analyte and experience different "matrix effects" (ion suppression/enhancement from the sample), leading to inaccurate correction [5].

  • Solution: During method development and validation, you must experimentally test for matrix effects to verify that the deuterated IS correctly normalizes the analyte's response. Never assume its performance [5].
Synthesis and Regulation

Q3: How do regulatory agencies like the FDA and EMA classify deuterated APIs? Deuterated APIs are almost universally classified as New Chemical Entities (NCEs) or New Molecular Entities [3]. This means you cannot rely on the data of the non-deuterated parent drug; a full regulatory dossier with complete preclinical and clinical data is required to demonstrate safety, efficacy, and quality [3].

Q4: What are the key stability considerations specific to deuterated pharmaceuticals? Stability studies must assess how deuterium substitution affects degradation under various stress conditions (heat, light, humidity) per ICH Q1A(R2) guidelines [3].

  • Focus Area: The stronger carbon-deuterium (C-D) bond can alter degradation kinetics. Studies should monitor if deuterium slows down known degradation pathways or potentially creates new, unique deuterated degradation products [3] [4].

Experimental Workflow for Purity Assessment

The following diagram maps the core workflow for assessing the purity of a deuterated pharmaceutical, integrating the techniques and considerations discussed.

cluster_synth Synthesis & Production cluster_analysis Comprehensive Analysis cluster_reg Regulatory Readiness Start Deuterated Pharmaceutical Sample Synthesis Synthesis & Production Start->Synthesis S1 Precision Deuteration (e.g., HIE) Synthesis->S1 Analysis Comprehensive Analysis A1 Structural Identity & Isotopic Position Analysis->A1 Regulatory Regulatory Readiness R1 Impurity Profile Documentation Regulatory->R1 S2 Control: H/D Scrambling & Raw Material Purity S1->S2 S2->Analysis A2 Isotopic Purity & Impurity Profiling A1->A2 NMR NMR Spectroscopy (1H, 2H) A1->NMR A3 Forced Degradation & Stability A2->A3 MS Mass Spectrometry (HRMS) A2->MS MRR MRR Spectroscopy A2->MRR A3->Regulatory LCMS LC-MS/MS A3->LCMS R2 Stability Data & Shelf-Life Definition R1->R2 R3 Batch-to-Batch Consistency Proof R2->R3 End Quality Assessment Complete R3->End

Key Technical Takeaways

  • Look Beyond Simple Deuteration: The "deuterium switch" is not a guaranteed success. A primary failure point is metabolic switching, where blocking one pathway simply shifts metabolism to another soft spot [1].
  • Embrace Advanced Analytics: Go beyond standard NMR and MS. MRR spectroscopy is a game-changing technology for solving complex isotopomer purity challenges that were previously intractable [2].
  • Plan for a Full NDA: From the start, assume your deuterated drug will be regulated as a New Chemical Entity. This requires comprehensive and specific stability, impurity, and isotopic purity data from day one [3].

References

levodropropizine-d8 vs non-deuterated pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Profile of Levodropropizine

The table below summarizes the key pharmacokinetic parameters of non-deuterated levodropropizine, primarily from studies in healthy male volunteers [1] [2] [3].

Parameter Value / Range Additional Context
Absorption
Tmax (Time to Cmax) 0.25 - 2 hours [1] Rapid absorption; Tmax for a CR formulation was 0.88 hours [3].
Bioavailability ~75% [1] High
Distribution
Protein Binding 11-14% [4] Low
Metabolism & Elimination
Elimination Half-life (T₁/₂) ~2.3 hours [1] Rapid elimination
Primary Excretion Route Urine (83% within 96 hours) [4]
Key Variability Covariates
Body Surface Area (BSA) Negative correlation with plasma exposure (as BSA increases, exposure decreases) [1] [2] Identified as a significant covariate in population PK models [2] [5].
Eosinophil Levels Positive correlation with plasma exposure (as eosinophil levels increase, exposure increases) [1] [6] Suggested as a potential therapeutic advantage in inflammatory respiratory diseases [1].

Experimental Methodologies in Published Studies

Understanding how this pharmacokinetic data was generated is crucial for evaluating its reliability and for designing a comparative study with a deuterated analog. Here are the methodologies from key studies:

  • Study Population: The clinical trials used for population modeling and analysis typically involved healthy Korean male volunteers (e.g., n=40) [1] [2].
  • Dosing and Design:
    • Immediate-Release (IR) Formulations: Single oral doses of 60 mg or 90 mg are standard in bioequivalence and pharmacokinetic studies [1] [2].
    • Controlled-Release (CR) Formulations: A 90 mg CR tablet, administered twice daily, has been tested and shown to be pharmacokinetically equivalent to a 60 mg IR tablet administered three times daily [3] [5].
  • Bioanalytical Method: A common technique used for quantifying plasma concentrations of levodropropizine is liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2] [5]. This high-sensitivity method would also be the preferred approach for distinguishing a deuterated compound from its non-deuterated form.
  • Data Analysis:
    • Non-compartmental Analysis (NCA): Used to determine primary pharmacokinetic parameters like AUC and Cmax [3].
    • Population Pharmacokinetic (PopPK) Modeling: Used to identify sources of inter-individual variability, such as Body Surface Area (BSA), and to compare different formulations [2] [5].

Guide for a Future Comparative Study

Since a direct comparison for levodropropizine-d8 is not available, the following conceptual framework outlines the purpose and expected outcomes of a deuterated vs. non-deuterated pharmacokinetic study, based on the general principles of deuterated drugs.

LD Levodropropizine (Parent Drug) Metabolite Oxidized Metabolite LD->Metabolite  CYP Enzymes  (Rapid) Excretion Elimination Metabolite->Excretion LDD8 This compound (Deuterated Analog) LDD8->Metabolite  CYP Enzymes  (Slower, KIE)

  • The Deuterium Isotope Effect (KIE): The primary goal of deuterating a drug is to introduce a Kinetic Isotope Effect (KIE). Replacing hydrogen with deuterium (a heavier isotope) at a metabolically vulnerable site in the molecule can strengthen the carbon-deuterium bond, making it harder for enzymes like Cytochrome P450 (CYPs) to break it [1].
  • Expected Pharmacokinetic Differences: The intended result is a modified pharmacokinetic profile for the deuterated drug (this compound) compared to the non-deuterated form, potentially characterized by:
    • Slower Metabolic Clearance: Reduced clearance rate.
    • Longer Elimination Half-life: Increased duration of action in the body.
    • Higher Systemic Exposure: Possibly a greater AUC (Area Under the Curve).
    • Similar or Unchanged Initial Absorption and Distribution.

How to Proceed with Your Comparison

To create a complete comparative guide, you may need to:

  • Consult Specialist Databases: Search for "this compound" or "deuterated levodropropizine" in patent databases (like USPTO or WIPO), chemical registries (like SciFinder or PubChem), and preprint servers, as such novel compounds often appear there before full publication.
  • Design a Comparative Study: Using the methodologies outlined above as a template, you could design an in vivo pharmacokinetic study in a suitable animal model or clinical trial to directly compare this compound with the non-deuterated drug.

References

The Mechanism: How Deuterium Improves Metabolic Stability

Author: Smolecule Technical Support Team. Date: February 2026

Deuterium (D) is a stable, heavy isotope of hydrogen (H). Replacing H with D creates a stronger C–D bond [1] [2]. This is the core of the deuterium kinetic isotope effect (DKIE).

For metabolism by enzymes like cytochrome P450 (CYP), breaking the C–H bond is often the rate-limiting step. The stronger C–D bond increases the activation energy needed for this reaction, slowing the metabolic rate [1]. This can lead to:

  • Reduced clearance and prolonged half-life, increasing systemic exposure
  • Decreased first-pass effect, improving oral bioavailability
  • Reduced formation of toxic or undesirable metabolites [1] [3]

The impact of DKIE depends on the metabolic reaction type. Deuterium substitution is most effective for reactions like O-dealkylation and N-dealkylation of amides, and less effective for N-dealkylation of amines. It has no effect on aromatic hydroxylation [3].

Comparison of Deuterated Drugs and Their Protio Counterparts

The table below summarizes key experimental data from drug development programs, highlighting the measurable impact of deuteration.

Drug (Deuterated/Non-deuterated) Key Improvement with Deuteration Experimental Model & Data
BMT-052 (Deuterated pan-genotypic HCV NS5B inhibitor) [4] Improved metabolic stability & preclinical PK profile In vitro human/cyno liver microsomes: longer metabolic half-life [4]. In vivo (rat, dog, cyno): low clearance, good oral bioavailability (85-100%) [4].
Deutetrabenazine (Deuterated analogue of Tetrabenazine) [1] Superior PK profile Clinical studies: reduced dose and dosing frequency vs. tetrabenazine [1].
Donafenib (Deuterated analogue of Sorafenib) [1] Better PK, higher efficacy, fewer adverse effects Clinical studies (head-to-head vs. sorafenib): confirmed improved profile [1].
CTP-656 (Deuterated analogue of Ivacaftor) [3] Reduced clearance, increased exposure In vitro: slower metabolism by CYP3A4/5 [3]. In vivo (rats/dogs): higher C~max~, longer t~1/2~, larger AUC. Human trials: increasing trends in AUC, C~max~, t~1/2~ [3].
CTP-518 (Deuterated analogue of Atazanavir) [3] Reduced first-pass effect, increased bioavailability without Ritonavir In vitro: 51% longer half-life in human liver microsomes [3]. In vivo (monkeys): 52% longer half-life post-IV administration [3].
Unnamed PI3K-α Inhibitor (Lead molecule 1 vs. d9-tert.butyl analogue 2) [5] Increased metabolic stability & potency In vitro/vivo: increased metabolic stability [5]. In vivo (rat): 2-fold increase in oral bioavailability. (mouse): 3-fold increase in potency in chronic study [5].

Experimental Protocols for Assessing Deuterium's Impact

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

This standard assay evaluates a compound's intrinsic metabolic stability [4] [2].

start Start prep Prepare Liver Microsome Incubation start->prep incubate Incubate with NADPH (37°C, time course) prep->incubate sample Sample & Quench Reaction at Time Points incubate->sample analyze Analyze by LC-MS/MS (Measure Parent Compound) sample->analyze calc Calculate Half-life (t₁/₂) and Intrinsic Clearance analyze->calc end End calc->end

Key Steps:

  • Incubation: The test compound is incubated with liver microsomes (from human or preclinical species) and NADPH to initiate CYP-mediated metabolism [4] [2].
  • Sampling: Aliquots are taken at various time points and the reaction is quenched to stop metabolism [2].
  • Analysis: LC-MS/MS quantifies the remaining parent compound over time [4] [2].
  • Data Calculation: The disappearance half-life (t~1/2~) and intrinsic clearance are calculated. A longer t~1/2~ and lower clearance for the deuterated version indicate successful DKIE [4].
Protocol 2: Rapid MS/MS Method for Direct DKIE Measurement

This method efficiently quantifies the DKIE by analyzing both protio and deuterated analogues in a single "one-pot" assay [2].

start Start mix Prepare 1:1 Mixture of Protio and Deuterated Compound start->mix incubate Incubate with Liver Microsomes (37°C, time course) mix->incubate quench Quench Reaction incubate->quench mrm Direct Syringe Infusion into MS/MS with MRM quench->mrm ratio Monitor Ratio of Deuterated/Protio MS Transitions mrm->ratio dkie Calculate Observed DKIE (k_H / k_D) ratio->dkie end End dkie->end

Key Steps:

  • Co-incubation: A 1:1 mixture of the protio and deuterated compound is incubated with liver microsomes. This controls for assay variability [2].
  • Analysis without Chromatography: The quenched sample is directly infused into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, skipping LC separation [2].
  • Ratio Monitoring: The MS monitors unique mass transitions for both analogues simultaneously. The ratio of deuterated to protio signal is tracked over time [2].
  • DKIE Calculation: A rising ratio indicates the deuterated compound is metabolized slower. The observed DKIE is calculated from the relative rates of disappearance (k~H~/k~D~) [2].

Strategic Considerations for Deuterated Drugs

  • Opportunities: Deuterium is a safe bioisostere that can improve a drug's profile with minimal structural change. It's highly effective for blocking metabolically soft spots identified in lead compounds [1] [3].
  • Challenges: DKIE is not guaranteed; it is ineffective if the deuterated bond isn't the site of rate-limiting metabolism. Deuterium substitution can also unexpectedly alter other ADMET properties [3].

References

Overview of Analytical Methods for Levodropropizine

Author: Smolecule Technical Support Team. Date: February 2026

A review of the literature on levodropropizine reveals that most methods use HPLC coupled with UV or fluorescence detection [1] [2]. The key challenge reported in method development is achieving symmetrical peak shapes and resolving the drug from its impurities and preservatives in formulations [3] [4].

The table below summarizes the core characteristics of two representative HPLC methods from the literature:

Feature Stability-Indicating Gradient HPLC Method [3] Isocratic RP-HPLC Method for Syrup [4]
Analytes Levodropropizine, Chlorpheniramine, Methylparaben, Propylparaben, Levodropropizine Impurity B Levodropropizine, Methylparaben, Propylparaben
Separation Goal Separate all actives and key impurity in a complex formulation Simultaneously determine API and preservatives in a syrup
Column X-Bridge C18 (150 mm x 4.6 mm, 3.5 µm) Inertsil C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient with Phosphate Buffer + Ion Pair Reagent (A) and Water/Acetonitrile (B) Isocratic: Acetonitrile : 0.1% Triethylamine in water, pH 3.0 (50:50, v/v)

| Key Parameters | Flow Rate: 1.0 mL/min; Column Temp: 40°C; Detection: 223 nm | Flow Rate: 1.0 mL/min; Column Temp: 30°C; Detection: 240 nm | | Sample Matrix | Reswas Syrup | Levopront Syrup | | Validation | Validated per ICH guidelines: Specificity, LOD, LOQ, Linearity, Accuracy, Precision, Robustness | Validated per ICH guidelines: Specificity, LOD, LOQ, Linearity, Accuracy, Precision, Robustness |

Method Development and Validation Insights

The process of developing a reliable bioanalytical method involves systematic optimization and thorough validation.

  • Method Development Workflow: The journey from initial setup to a validated method involves several key phases, as illustrated below.

G Bioanalytical Method Development and Validation Workflow Start Define Method Purpose and Analytes A Select Chromatographic Technique (e.g., HPLC) Start->A B Optimize Parameters: - Column Type - Mobile Phase - pH - Temperature A->B C Establish System Suitability B->C D Method Validation per ICH Guidelines C->D E Apply to Real Samples D->E End Routine Analysis in QC E->End

  • Critical Development Considerations: Based on the literature, here are the pivotal parameters that require careful optimization:

    • Column and Chemistry: The use of a C18 column is standard, but achieving symmetrical peaks for levodropropizine (which contains an amine group) can be challenging. The addition of an ion-pair reagent (e.g., 1-Hexanesulphonic acid sodium salt) to the mobile phase can significantly improve peak shape [3].
    • Mobile Phase pH: Controlling pH is crucial. A study found that using 0.1% triethylamine, adjusted to pH 3.0 with o-phosphoric acid, was effective in resolving levodropropizine from preservatives [4].
    • Detection Wavelength: A UV detection wavelength between 223 nm [3] and 240 nm [4] is commonly used, offering a good balance of sensitivity and selectivity for levodropropizine and common co-formulants.
  • Comprehensive Validation per ICH Guidelines: For a method to be suitable for its intended use, it must be validated. The following parameters are typically assessed [3] [4]:

    • Specificity: The method must be able to distinguish the analyte from potentially interfering components like impurities, degradants, and excipients. This is demonstrated through stress studies (acid, base, oxidation, thermal, photolytic) [3].
    • Linearity and Range: The method should show a linear relationship between analyte concentration and detector response across the intended range. One method demonstrated linearity for levodropropizine from 7.5-60 μg/mL [4].
    • Accuracy and Precision: Accuracy (closeness to true value) is often established through spiked recovery experiments. Precision (degree of scatter) includes repeatability (intra-day) and intermediate precision (inter-day, different analysts) [3] [4].
    • Sensitivity (LOD and LOQ): The Limit of Detection (LOD) and Limit of Quantification (LOQ) for levodropropizine in a syrup formulation were reported as 0.502 μg/mL and 1.520 μg/mL, respectively [4].
    • Robustness: The method's reliability should be tested when small, deliberate changes are made to operational parameters (e.g., flow rate ±0.1 mL/min, temperature ±5°C, mobile phase pH ±0.2 units) [4].

A Path Forward for Validating a Levodropropizine-d8 Method

Since a specific method for This compound was not found, here is a logical approach to develop and validate one based on established principles:

  • Role of the Deuterated Standard: this compound would be used as an Internal Standard (IS) in mass spectrometry-based assays (LC-MS/MS) to correct for sample preparation losses and instrument variability.
  • Method Adaptation: The core chromatographic conditions (column, mobile phase) from an existing HPLC-UV method, like one of those summarized above, would be an excellent starting point.
  • Key Validation Additions for LC-MS/MS: When moving to LC-MS/MS with an IS, the validation focus shifts slightly:
    • Selectivity: Demonstrate that the IS and analyte are distinguished from each other and from endogenous matrix components.
    • Matrix Effects: Quantitatively assess if the biological matrix (plasma, urine) suppresses or enhances the ionization of the analyte and IS. This is typically done by determining the matrix factor.
    • Stability Experiments: Include stability tests for the IS in the stock solution and in the biological matrix under various conditions (e.g., freeze-thaw, benchtop, long-term).

References

Understanding the Deuterium Kinetic Isotope Effect (DKIE)

Author: Smolecule Technical Support Team. Date: February 2026

The deuterium kinetic isotope effect (DKIE) is the change in reaction rate observed when a hydrogen atom (¹H) in a reactant is replaced by its heavier isotope, deuterium (²H). It is formally defined as the ratio of the rate constant for the light isotopologue to that of the heavy isotopologue: KIE = kH / kD [1].

This effect is primarily a quantum mechanical phenomenon stemming from the difference in zero-point energy (ZPE) between the stronger C-¹H bond and the weaker C-²H bond. Breaking a C-²H bond requires more energy than breaking a C-¹H bond, which often leads to a slower reaction rate and a normal KIE (KIE > 1). DKIE is a powerful tool for probing reaction mechanisms, especially for determining the rate-limiting step and investigating the involvement of quantum mechanical tunneling [1] [2].

DKIE studies are classified based on the role of the isotopically labeled atom:

  • Primary DKIE: Observed when a bond to the deuterium atom is broken or formed in the rate-determining step. Effects are typically larger, often in the range of 2-7 for semiclassical models, and can be even larger if quantum tunneling is significant [1] [2].
  • Secondary DKIE: Observed when no bond to the deuterium atom is broken or formed. These effects are smaller and provide information on changes in hybridization and vibrational environments around the labeled atom during the transition state [1].

Comparison of Key DKIE Experimental Methods

The choice of experimental method depends on your mechanistic question, the available substrates, and the analytical tools at hand. The table below summarizes the primary approaches.

Method Principle Key Applications Data Output Key Advantages Key Limitations/Considerations
Intermolecular Competitive [3] Two different substrate isotopologues (light and heavy) compete for the enzyme in a single reaction mixture. Estimating D(V/K); identifying if chemical step is partially rate-limiting [3]. Product ratio (e.g., by mass spectrometry) used to calculate D(V/K). Simple experimental setup; uses a single substrate concentration; avoids separate kinetic measurements [3]. Sensitive to isotopic purity of substrates; results can be complicated by prochirality; measures a commitment-weighted KIE, not necessarily the intrinsic value (Dk) [3].
Intramolecular Competitive [3] A single substrate molecule contains both hydrogen and deuterium atoms at equivalent positions that compete for reaction. Providing an estimate of the intrinsic isotope effect (Dk) for the bond-breaking step [3]. Product ratio (e.g., by NMR or mass spectrometry) used to calculate KIE. KIE is independent of substrate concentration; considered a good estimate of the intrinsic KIE for the chemical step [3]. Generally limited to symmetric groups (e.g., -CH₂D methyl groups); may include contributions from geminal or vicinal secondary KIEs [3].
Solvent Deuterium KIE (SDKIE) [4] Compares reaction rates in H₂O versus D₂O solvent. Probing solvent involvement and proton inventory. Ratio of rate constants (kH₂O / kD₂O). Useful for reactions where a proton is derived from solvent [4]. Complex interpretation due to inverse solvent isotope effects on hydrogen bonding; reflects both primary DKIE and secondary solvent effects [4].
Product Deuterium Isotope Effect (PDIE) [4] Measures the ratio of H- and D-labeled products from a reaction in a mixed H₂O/D₂O solvent (e.g., 50:50). Obtaining the primary DKIE on the product-forming step, free from complicating solvent isotope effects. Product ratio (e.g., by ¹H NMR) used to calculate 1/φTS (fractionation factor). Determines the primary DKIE under identical reaction conditions, eliminating secondary solvent effects; high precision (±2%) [4]. Requires an analytical method (like NMR) to determine product yields; may need correction for fractionation factors if solvent is not the direct hydron donor [4].

Detailed Experimental Protocols

Here are detailed methodologies for two key experiments cited in the search results.

Protocol for Product Deuterium Isotope Effect (PDIE) Determination

This method is ideal for enzyme-catalyzed reactions where a proton from solvent is incorporated into the product, such as in decarboxylation reactions [4].

Workflow Overview:

A Prepare reaction mixture in 50:50 (v/v) HOH/DOD solvent B Initiate enzymatic reaction A->B C Quench reaction at completion B->C D Extract and purify products C->D E Analyze product ratio [PH]/[PD] via ¹H NMR spectroscopy D->E F Calculate PDIE using formula E->F

Step-by-Step Procedure:

  • Reaction Setup: Prepare the enzymatic reaction mixture using a common solvent of 50:50 (v/v) HOH/DOD. This ensures identical reaction conditions for the incorporation of both H and D [4].
  • Reaction and Quenching: Initiate the reaction and allow it to proceed to completion. Quench the reaction using an appropriate method (e.g., acid, heat, solvent denaturation) [4].
  • Product Analysis: Extract and purify the reaction product. Analyze the product using ¹H NMR spectroscopy.
    • Identify the signals corresponding to the -H labeled product (e.g., a singlet for -CH₃) and the -D labeled product (e.g., an upfield-shifted triplet for -CH₂D) [4].
    • Accurately measure and integrate the areas of these peaks (denoted as A_CH3_ and A_CH2D_) [4].
  • Data Calculation: Calculate the PDIE using the following equation, where fH and fD are the mole fractions of H and D in the mixed solvent (both 0.5 in this case) [4]: > PDIE = (fD / fH) × (A_CH3_ / A_CH2D_) This PDIE value, defined as 1/φTS, represents the primary DKIE on the hydron transfer step, free from secondary solvent isotope effects [4].
Protocol for Non-competitive Intramolecular Experiment

This approach is well-suited for studying P450-catalyzed hydroxylations of methyl groups and provides an estimate of the intrinsic isotope effect (Dk) [3].

Workflow Overview:

A Synthesize substrate labeled with both ¹H and ²H at equivalent positions (e.g., a -CH₂D group) B Incubate with enzyme (e.g., Cytochrome P450) A->B C Monitor reaction products via Mass Spectrometry B->C D Calculate Intrinsic KIE (Dk) from product ratio C->D

Step-by-Step Procedure:

  • Substrate Synthesis: Synthesize a substrate where a methyl group is specifically labeled with both hydrogen and deuterium, creating a -CH₂D group. Ensure high isotopic purity (>98%), verified by ¹H NMR, to avoid kinetic complications [3].
  • Enzymatic Reaction: Incubate the synthesized -CH₂D substrate with the enzyme (e.g., Cytochrome P450) under standard assay conditions [3].
  • Product Analysis: Analyze the products using mass spectrometry.
    • Monitor the formation of the hydroxylated products resulting from C-¹H bond cleavage versus C-²H bond cleavage [3].
    • Use high-resolution mass spectrometry to distinguish between M+1 ions from ¹³C and those from ²H, avoiding spillover errors [3].
  • Data Calculation: The KIE is calculated directly from the ratio of the products resulting from H-abstraction versus D-abstraction. This ratio provides an estimate of the intrinsic KIE (Dk) for the C-H bond cleavage step [3].

Applications in Drug Development

DKIE studies have transitioned from a mechanistic tool to a practical strategy in drug design and development.

  • Mechanism Elucidation in Enzymology: DKIE is extensively used to unravel complex enzyme mechanisms. A notable example is the study of (R)-3-hydroxybutyrate dehydrogenase (HBDH), an enzyme in the short-chain dehydrogenase/reductase superfamily. Combined with computational methods, a concerted mechanism was proposed where hydride and proton transfers occur in the same transition state [2]. For P450 enzymes, observing a significant primary DKIE provides direct evidence that C-H bond cleavage (hydrogen abstraction) is at least partially rate-limiting in the catalytic cycle [3].

  • Deuterium Incorporation as a Metabolic Strategy: There is active interest in incorporating deuterium into drug molecules at metabolically vulnerable sites to alter their pharmacokinetics. The first report of this strategy dates back to 1961 for morphine N-demethylation [3]. Replacing ¹H with ²H in a C-H bond that is cleaved in a rate-limiting step can result in a slower reaction rate due to the DKIE. This can protect the drug from rapid metabolism, leading to a longer half-life, reduced production of toxic metabolites, and potentially lower dosing frequency [1] [3]. Several efforts are underway to utilize deuterium substitution to favorably alter the metabolism of drugs [3].

  • Emerging Research in Disease and Therapeutics: Research suggests that natural deuterium levels in the body are meticulously regulated, and imbalances may be linked to disease. For instance, deuterium-depleted water (DDW) has shown promise in preclinical and clinical studies for cancer therapy, with hypotheses suggesting it protects mitochondrial function and genomic stability [5]. Furthermore, novel theories propose that certain amyloidogenic proteins, like those involved in neurodegenerative diseases, might play a role in sequestering deuterium to mitigate its cellular burden, highlighting a potential new axis for therapeutic intervention [5].

References

stable isotope versus radioactive labeling comparison

Author: Smolecule Technical Support Team. Date: February 2026

Stable Isotope vs. Radioactive Labeling at a Glance

The table below summarizes the core differences between stable isotope and radioactive labeling to help you evaluate their suitability for various applications [1] [2] [3].

Feature Stable Isotope Labeling Radioactive Isotope Labeling
Isotope Examples Deuterium (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N) [1] [3] Tritium (³H), Carbon-14 (¹⁴C), Phosphorus-32 (³²P), Sulfur-35 (³⁵S), Iodine-125 (¹²⁵I) [1] [4]
Detection Methods Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) [1] Scintillation counting, autoradiography, PET/SPECT imaging [1] [2]

| Key Advantages | • No radiation hazards or disposal issues • Enables absolute quantification (e.g., via isotope dilution) • Rich data on structure & flux via NMR/MS [1] [5] [6] | • Extremely high sensitivity (can detect trace amounts) • Does not alter the chemical structure of the tracer [2] [4] | | Major Disadvantages & Safety | • Higher cost for labeled compounds • Potential for chromatographic isotope effects (e.g., with deuterium) [5] [6] | • Health hazards (radiation exposure) • Complex waste disposal and regulatory compliance • Specialized facilities and shielding required [2] [3] [4] | | Ideal Application Scenarios | • Quantitative proteomics & metabolomics • Metabolic flux analysis (MFA) • NMR-based structural studies [1] [7] [6] | • High-sensitivity tracing in complex systems (e.g., ADME studies) • Imaging and diagnostic medicine (PET/SPECT) [2] [3] [4] |


Detailed Experimental Protocols

Here are detailed methodologies for two common and powerful labeling techniques used in mass spectrometry-based research.

SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) for Quantitative Proteomics [1]

SILAC is a metabolic labeling technique that allows for the accurate comparison of protein expression levels between different cell states.

Workflow Overview

The following diagram illustrates the core steps of the SILAC protocol:

silac_workflow LightState Cell State A 'Light' Medium (Normal Lysine/Arginine) Combine Combine Equal Protein Amounts LightState->Combine HeavyState Cell State B 'Heavy' Medium (¹³C/¹⁵N Lysine/Arginine) HeavyState->Combine MS_Analysis Mass Spectrometry Analysis Combine->MS_Analysis Quantification Peptide Quantification by Heavy/Light Ratio MS_Analysis->Quantification

Key Steps:

  • Cell Culture: Grow two populations of cells in culture. The "light" group is fed standard culture medium, while the "heavy" group is fed medium containing essential amino acids (e.g., lysine and arginine) labeled with stable isotopes (e.g., ¹³C, ¹⁵N) [1].
  • Metabolic Incorporation: Over several cell divisions, the heavy amino acids are fully incorporated into all newly synthesized proteins in the second population [1].
  • Sample Mixing: The two cell populations are combined in equal protein amounts, lysed, and the proteins are digested into peptides [1].
  • MS Analysis & Quantification: The peptide mixture is analyzed by LC-MS/MS. The mass spectrometer distinguishes light and heavy peptides based on their mass difference. The relative abundance of a protein from each cell state is determined by comparing the signal intensities of its light and heavy peptide pairs [1] [7].
Radiolabeling for In Vivo Biodistribution/PK Studies [2] [3]

This protocol outlines the use of radioactive isotopes to track the absorption, distribution, and excretion of compounds, crucial in drug development.

Workflow Overview

The diagram below summarizes the two main strategies for creating a radiolabeled tracer:

radio_workflow Strategy Choose Labeling Strategy Incorporation Incorporation Strategy (Synthesis with 'Hot' Precursor) Strategy->Incorporation  Maintains native  structure Derivatization Derivatization Strategy (Conjugation to Pre-formed Molecule) Strategy->Derivatization  More versatile Administer Administer to Animal Model Incorporation->Administer Derivatization->Administer Track Track Distribution (Scintillation Counting, PET/SPECT) Administer->Track PK Analyze Pharmacokinetics (PK) & Metabolism Track->PK

Key Steps & Considerations:

  • Choice of Isotope: Select an isotope with an appropriate half-life and emission type for the study duration and detection method. Carbon-14 (¹⁴C) and Tritium (³H) are common for ADME studies, while Technetium-99m (⁹⁹ᵐTc) and Fluorine-18 (¹⁸F) are used for medical imaging with PET/SPECT [3] [4].
  • Labeling Strategy:
    • Incorporation Strategy: The radioactive atom is introduced during the chemical synthesis of the molecule, often replacing a native atom. This is considered the "gold standard" as it creates a tracer that is chemically identical to the non-radiolabeled compound [2].
    • Derivatization Strategy: The pre-formed molecule is tagged with a radionuclide via a chemical linker or chelator. While more flexible, this can alter the molecule's surface properties and biological behavior [2].
  • Administration & Tracking: The radiolabeled compound is administered to an animal model. Its distribution is tracked over time by taking tissue samples for scintillation counting or via non-invasive imaging like PET/SPECT, allowing for real-time, whole-body quantification [2].

Applications and Quantitative Performance

Key Application Areas
Field Stable Isotope Application Radioactive Isotope Application

| Pharmaceutical R&D | • Deuterium labeling to improve metabolic stability and drug half-life (Kinetic Isotope Effect) [3]. • SILAC for proteomics in biomarker discovery [1]. | • Tracing drug distribution and metabolism (ADME) with ¹⁴C [3]. • High-throughput drug screening assays (e.g., Scintillation Proximity Assays) [4]. | | Clinical & Diagnostic Medicine | • Quantifying metabolic fluxes in disease states (e.g., cancer) using ¹³C-glucose [6]. | • Diagnostic imaging (PET/SPECT) with ¹⁸F-FDG or ⁹⁹ᵐTc-labeled agents [4]. | | Environmental Science | • Using ¹⁵N-labeled nitrates to trace fertilizer runoff in watersheds [1]. | • Quantifying the environmental distribution and persistence of nanomaterials [2]. | | Structural Biology | • NMR structure determination of proteins and nucleic acids using ¹³C, ¹⁵N [1] [8]. | • Less common; primarily historical use. |

Summary of Quantitative Performance Data
  • Sensitivity: Radiolabeling offers exceptional sensitivity, with techniques like γ-spectrometry achieving detection limits better than 1 picogram per gram (pg/g) of tissue for certain nanoparticles [2]. Stable isotope methods, while highly sensitive, generally do not reach this extreme level.
  • Accuracy: Both methods are highly accurate but for different reasons. Radiotracing benefits from ultra-low background noise in detection [2]. Stable isotope labeling, particularly when using isotope dilution mass spectrometry, is renowned for its ability to provide absolute quantification of analytes [1] [6].

References

inter-laboratory validation deuterated standards

Author: Smolecule Technical Support Team. Date: February 2026

Practical Applications and Protocols

Deuterated internal standards are crucial in bioanalytical method validation. The table below summarizes two experimental protocols from recent research that successfully used them.

Application Area Target Analytes Deuterated Standards Used Sample Preparation Key Benefit Demonstrated
Pharmacokinetic Study [1] Olmesartan (cardiovascular drug) Deuterated Olmesartan Simplified liquid-liquid extraction Compensated for matrix effects, yielding accurate and precise results for regulatory bioanalysis.
Therapeutic Drug Monitoring [2] Cyclosporine A, Tacrolimus, Sirolimus, Everolimus, Mycophenolic acid CSA-d4, TAC-13C-d2, SIR-13C-d3, EVE-d4, MPA-d3 Protein precipitation with ZnSO₄ + Online Solid Phase Extraction (SPE) Effectively compensated for matrix effects in a complex multi-analyte method, ensuring robustness.

Understanding Inter-laboratory Comparisons

Inter-laboratory comparisons (ILCs) are a key tool for validating methods and demonstrating laboratory competence. Here's how they relate to your topic:

  • Purpose of ILCs: They are organized to check laboratories' ability to deliver accurate results (proficiency testing) or to determine if an analytical method is fit for purpose (collaborative method validation study) [3].
  • Role of Standards: Using a well-validated method with deuterated standards in an ILC provides strong evidence for the method's reliability. When all participating labs use the same standardized method, it supports the uniform implementation of regulations and ensures the comparability of results across different laboratories [3].
  • Evaluating Results: In proficiency testing, a coordinating body evaluates participant performance against pre-established criteria. Statistical methods like Normalized Error (En) and Z-Score are commonly used to determine if a laboratory's results are satisfactory [4].

Experimental Workflow for Validation

The following diagram illustrates a generalized experimental workflow for method development and validation using deuterated standards, leading to inter-laboratory comparison. This workflow integrates concepts from the cited sources [1] [2] [5].

G cluster_1 Internal Validation Phase A Method Development B Sample Preparation A->B Select Deuterated Standards C Chromatographic Separation B->C Extracted Sample B->C D MS Analysis & Quantification C->D Eluting Analytes C->D E Single-Lab Validation D->E Validated Data D->E F Inter-laboratory Comparison E->F Performance Report

How to Proceed for a Comprehensive Guide

To create the objective product comparison guide you need, I suggest the following steps:

  • Consult Specialized Literature Databases: A thorough search on scientific databases like PubMed, Scopus, or Web of Science using terms like "comparative performance deuterated internal standards LC-MS/MS" or "cross-platform evaluation SILIS" would be more likely to yield the side-by-side product data you need.
  • Review Method-Paper Supplemental Materials: Many scientific papers that develop new methods include detailed comparisons in their supplementary information sections. These can be a rich source of raw performance data for different standards.
  • Engage with Vendor Technical Documentation: Manufacturers of deuterated standards (e.g., Toronto Research Chemicals, Cambridge Isotope Laboratories, Sigma-Aldrich) often provide application notes and certificates of analysis that contain valuable experimental data.

References

×

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

244.202691853 Da

Monoisotopic Mass

244.202691853 Da

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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